2-((2-Nitrophenyl)amino)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68401. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUYKNCQNVIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063650 | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-55-0 | |
| Record name | HC Yellow 2 | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2-((2-nitrophenyl)amino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Yellow no | |
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| Record name | HC Yellow no | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
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| Record name | 2-[(2-nitrophenyl)amino]ethanol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVT2KMV9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). This bifunctional molecule, incorporating a nitroaromatic moiety, a secondary amine, and a primary alcohol, serves as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, safety and handling procedures, and an exploration of its utility in various scientific fields, including medicinal chemistry and materials science.
Introduction
This compound, also known as 2-(2-Nitroanilino)ethanol, is an organic compound that has garnered interest as a building block in the synthesis of more complex molecules.[1][2] Its structure is characterized by three key functional groups: a nitro-substituted aromatic ring, a secondary amine, and a primary hydroxyl group. This unique combination of functionalities imparts a range of chemical reactivity, making it a valuable precursor for the synthesis of heterocyclic compounds and other molecular scaffolds. This guide aims to provide a detailed technical resource on its chemical properties, established synthesis and purification protocols, reactivity profile, and known applications, with a particular focus on its relevance to the field of drug discovery and development.
Chemical and Physical Properties
This compound is typically an orange to yellow-red crystalline powder at room temperature. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (O-H, N-H, and the nitro group) influences its physical properties, such as its melting point and solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-Nitroanilino)ethan-1-ol | [3] |
| CAS Number | 4926-55-0 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | [3] |
| Molecular Weight | 182.18 g/mol | [3][4] |
| Appearance | Orange to yellow-red crystalline powder | |
| Melting Point | 78 °C | [4] |
| Solubility | Slightly soluble in water. | [5] |
| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
A definitive, publicly available complete set of experimental spectra for this compound is not readily found in the literature. Therefore, the following data is a combination of reported data for closely related compounds and predicted values based on its structure. Researchers should verify the identity of their synthesized material using a full suite of modern analytical techniques.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethanolamine chain, and the protons of the amine and hydroxyl groups.
-
Aromatic Protons (δ 6.5-8.2 ppm): The four protons on the nitro-substituted benzene ring will appear in this region. The electron-withdrawing nitro group and the electron-donating amino group will cause a complex splitting pattern.
-
-CH₂-N (δ ~3.4 ppm): The methylene group adjacent to the nitrogen atom is expected to appear as a triplet.
-
-CH₂-O (δ ~3.8 ppm): The methylene group attached to the oxygen atom will also likely be a triplet.
-
-NH and -OH (variable): The chemical shifts of the amine and hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected in the aromatic region. The carbon atom bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield.
-
-CH₂-N (δ ~45 ppm): The carbon of the methylene group adjacent to the nitrogen.
-
-CH₂-O (δ ~60 ppm): The carbon of the methylene group adjacent to the oxygen, shifted downfield due to the electronegativity of the oxygen atom.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200-3600 | Broad |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| N-O Stretch (nitro group) | 1500-1550 and 1300-1370 | Strong, two bands |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-O Stretch (primary alcohol) | 1000-1075 | Strong |
An IR spectrum of a related compound, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol, shows characteristic peaks for these functional groups.[7]
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation may involve the loss of water (H₂O), the ethylamine side chain, and the nitro group (NO₂).
Synthesis and Purification
A common and reliable method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[4]
Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol is based on the procedure described by Agai, et al. (1976).[4]
Materials:
-
1-chloro-2-nitrobenzene
-
2-aminoethanol
-
n-Butanol (n-BuOH)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene (e.g., 50.0 g, 0.317 mol) in n-butanol (400 mL).
-
Add an excess of 2-aminoethanol (e.g., 116.3 g, 1.904 mol) to the solution. The excess 2-aminoethanol acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water and transfer it to a separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an orange solid.
Caption: Synthesis workflow for this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product with high purity. For even higher purity, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexanes.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups.
-
Secondary Amine: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. It is also basic, though its basicity is reduced by the electron-withdrawing effect of the adjacent nitroaromatic ring.
-
Primary Alcohol: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions.
-
Nitroaromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, as seen in its synthesis. The nitro group can also be reduced to an amino group, which dramatically alters the electronic properties and reactivity of the molecule. This reduction is a key transformation for the synthesis of various bioactive compounds.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in several areas of chemical research and development.
Intermediate in Pharmaceutical Synthesis
While not a final drug product itself, this compound is a precursor for the synthesis of various bioactive molecules. Its structural features are found in compounds explored for different therapeutic applications. For instance, related arylethanolamine derivatives have been investigated for their anti-obesity and hypoglycemic activities.
A notable application is in the synthesis of kinase inhibitors. Although a direct synthetic route from this compound to a specific marketed kinase inhibitor is not prominently documented, the anilino-quinazoline scaffold, which can be derived from related precursors, is a core structure in many VEGFR-2 tyrosine kinase inhibitors used in oncology.[8] The synthesis of pyrimidine-based Aurora kinase inhibitors also involves intermediates with similar structural motifs.[9]
Hair Dye Intermediate
This compound, under the name HC Yellow No. 2, is used in both non-oxidative and oxidative hair dye formulations.[10] Its application in cosmetics is subject to regulatory evaluation regarding its safety profile.
Safety and Handling
Proper safety precautions should be observed when handling this compound. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Toxicological Profile
Toxicological data for this compound indicates moderate acute oral toxicity.[11]
Table 3: Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 1250 mg/kg bw | [11] |
| Skin Sensitization | - | - | Potential sensitizer | [12] |
| Mutagenicity/Genotoxicity | - | - | Not considered genotoxic based on available data for a close analog. | [12] |
For a structurally related compound, 2-[(4-methyl-2-nitrophenyl)amino]-ethanol, the oral LD₅₀ in rats was reported to be between 1436-1564 mg/kg bw.[12] Another related compound, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-ethanol, showed low acute oral toxicity in mice with an LD₅₀ of 2850 mg/kg bw.[1]
Nitroaromatic compounds, as a class, can be toxic and should be handled with care. Some nitroarenes have been shown to be mutagenic, often requiring metabolic activation to exert their effects.[13]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Analytical Methods
The purity and concentration of this compound can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
General HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-400 nm due to the nitroaromatic chromophore).
-
Injection Volume: 10-20 µL.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. HC Yellow No. 2 | C8H10N2O3 | CID 78637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]
- 8. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(2-Nitrophenyl)ethanol | SIELC Technologies [sielc.com]
- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-((2-Nitrophenyl)amino)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-((2-Nitrophenyl)amino)ethanol, a valuable chemical intermediate, from 1-chloro-2-nitrobenzene and ethanolamine. Grounded in the principles of nucleophilic aromatic substitution (SNAr), this document elucidates the reaction mechanism, offers a detailed, step-by-step experimental procedure, and outlines robust methods for product purification and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
This compound, also known as 2-(2-Nitroanilino)ethanol, is a versatile organic building block.[1] Its structure, incorporating a nitro-activated aromatic ring, a secondary amine, and a primary alcohol, offers multiple points for further chemical modification. This makes it a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
The synthesis route detailed herein is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reaction between an electron-deficient aryl halide and a nucleophile. In this specific application, the highly electron-withdrawing nitro group (-NO₂) activates the benzene ring of 1-chloro-2-nitrobenzene, making it susceptible to attack by the nucleophilic amino group of ethanolamine.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The successful synthesis of this compound hinges on the principles of the SNAr mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on aryl halides are feasible only under specific conditions.[2]
Key Mechanistic Requirements:
-
Activated Aromatic Ring: The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, the chloro group).[2][3]
-
Good Leaving Group: A halogen, such as chlorine, serves as an effective leaving group.
-
Potent Nucleophile: Ethanolamine acts as the nucleophile, attacking the carbon atom bearing the leaving group.[4]
The reaction proceeds via a two-step addition-elimination mechanism.[2][5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nitrogen atom of ethanolamine attacks the carbon atom bonded to the chlorine. This initial attack is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] The stability of this complex is crucial; the ortho-nitro group plays a pivotal role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[2][3]
Step 2: Elimination and Restoration of Aromaticity The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group, yielding the final product, this compound.[2]
Caption: Figure 1: S-N-Ar Reaction Mechanism
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis.[4]
Materials and Reagents
It is imperative that all personnel handle the reagents with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. 1-chloro-2-nitrobenzene is toxic if swallowed or in contact with skin and is a suspected carcinogen.[6]
| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Role |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 0.317 | 50.0 g | Electrophile |
| Ethanolamine | C₂H₇NO | 61.08 | 1.904 | 116.3 g | Nucleophile |
| n-Butanol | C₄H₁₀O | 74.12 | - | 400 mL | Solvent |
Synthetic Procedure
The overall workflow involves reaction setup, reflux, workup, extraction, and final purification.
Caption: Figure 2: Overall Synthesis Workflow
Step-by-Step Instructions:
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and ethanolamine (116.3 g, 1.904 mol).[4]
-
Scientist's Insight: A significant excess of ethanolamine is used. It serves not only as the nucleophile but also as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add 400 mL of n-butanol to the flask.[4]
-
Scientist's Insight: n-Butanol is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate. It also effectively dissolves both the polar and non-polar reactants.
-
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain a gentle reflux for 6 hours.[4] The solution will typically turn a deep orange or red color as the product forms.
-
Cooling and Concentration: After 6 hours, remove the heat source and allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the n-butanol solvent.[4]
-
Aqueous Workup: Take up the resulting residue in approximately 250 mL of deionized water and transfer the mixture to a 1-liter separatory funnel.[4]
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 150 mL).[4] Combine the organic layers.
-
Scientist's Insight: The product is significantly more soluble in diethyl ether than in water, allowing for efficient extraction from the aqueous phase, which contains unreacted ethanolamine and other water-soluble byproducts.
-
-
Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution, 1 x 100 mL).[4] This step helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Final Isolation: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. This will yield the crude product as an orange solid.[4] The reported yield for this procedure is approximately 75%, with a melting point of 78°C.[4]
Purification and Characterization
While the crude product may be of sufficient purity for some applications, recrystallization is recommended to obtain an analytically pure sample.
Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallizing compounds like this is an ethanol/water mixture. The product should be soluble in hot ethanol and less soluble in cold ethanol and water.
-
Procedure: Dissolve the crude orange solid in a minimum amount of hot ethanol.[7] If the solution is colored by impurities, activated charcoal can be added and the hot solution filtered. To the hot, clear solution, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. Re-heat gently until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Analytical Characterization
Structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.[8]
| Property | Technique | Expected Result |
| Physical State | Visual | Orange Solid[4] |
| Molecular Weight | MS | 182.18 g/mol [4][9] |
| Melting Point | Melting Point App. | ~78°C[4] |
| Functional Groups | IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹), Ar-NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) |
| Proton Environment | ¹H NMR | Peaks corresponding to aromatic protons, -CH₂- protons adjacent to N and O, and N-H/O-H protons. |
| Carbon Skeleton | ¹³C NMR | Peaks corresponding to aromatic and aliphatic carbons. |
Safety and Handling
-
1-Chloro-2-nitrobenzene: This compound is toxic upon ingestion and skin contact and is a suspected carcinogen.[6] It is also an irritant. Always handle in a well-ventilated fume hood. In case of skin contact, wash immediately with plenty of water and seek medical attention.[6][10]
-
Ethanolamine: Corrosive and can cause burns. Handle with care.
-
n-Butanol & Diethyl Ether: Flammable liquids. Ensure no ignition sources are present during their use.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][10][11]
Conclusion
The synthesis of this compound from 1-chloro-2-nitrobenzene via nucleophilic aromatic substitution is a robust and high-yielding reaction. By understanding the underlying SNAr mechanism, researchers can appreciate the critical roles of the nitro-group activation and the choice of reaction conditions. The detailed protocol and characterization data provided in this guide serve as a reliable resource for scientists, enabling the consistent and safe production of this important chemical intermediate for applications in research and development.
References
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. chemconnections.org [chemconnections.org]
- 6. lobachemie.com [lobachemie.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
molecular weight and formula of 2-((2-Nitrophenyl)amino)ethanol
An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 4926-55-0), a key organic intermediate. The document delineates its fundamental chemical and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, and explores its applications, particularly within the realm of drug discovery and development. Furthermore, this guide outlines a standard analytical workflow for characterization and quality control, alongside essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this versatile compound.
Core Chemical and Physical Properties
This compound is an organic compound characterized by a nitro group ortho to a secondary amine, which also bears a hydroxyethyl substituent. This unique arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Its core properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(2-Nitroanilino)ethanol, 2-Nitro-N-(2-hydroxyethyl)aniline, HC Yellow No. 2 | [2] |
| CAS Number | 4926-55-0 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][4] |
| Canonical SMILES | C1=CC=C(C(=C1)NCCO)--INVALID-LINK--[O-] | [5] |
| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Appearance | Orange to yellow-red crystalline powder | [5][2] |
| Melting Point | 71-74 °C | [5][2] |
| Boiling Point | 376.6 °C (at 760 mmHg) | [5] |
| Refractive Index | 1.64 | [5] |
| Vapor Pressure | 2.43E-06 mmHg at 25°C | [5] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This process involves the reaction of 1-chloro-2-nitrobenzene with an excess of 2-aminoethanol.
Experimental Protocol
Causality: The following protocol is based on established literature procedures.[6] The choice of an alcohol solvent (n-butanol) facilitates the reaction by providing a high reflux temperature, while the excess of 2-aminoethanol serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.
-
Reactant Charging : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and n-butanol (400 mL).
-
Addition of Nucleophile : To the stirred solution, add 2-aminoethanol (116.3 g, 1.904 mol), approximately 6 equivalents.
-
Reaction : Heat the mixture to reflux and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal : After the reaction is complete, cool the mixture to room temperature and remove the n-butanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup : Take up the concentrated residue in water (H₂O) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying : Wash the combined organic phases with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Final Isolation : Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an orange solid.[6] Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, containing both a nucleophilic amino-alcohol group and an electrophilic nitroaromatic ring.
Intermediate for Bioactive Molecules
A primary application lies in its use as a scaffold for constructing more complex molecules. The nitro group is particularly important; it can be readily reduced to an amine, which then serves as a handle for further functionalization. This nitro-to-amine transformation is a cornerstone in medicinal chemistry for accessing a wide array of derivatives.
A notable example is its use in the preparation of (phenylamino)quinoxalinone derivatives. These compounds have been identified as a novel class of inhibitors for glycogen phosphorylase, an enzyme that is a therapeutic target in the management of type 2 diabetes.
Role as a Chemical Building Block
Caption: Role as a versatile chemical intermediate.
Other Applications
Beyond pharmaceuticals, this compound is also known as "HC Yellow No. 2" and is used as an intermediate in the manufacturing of hair dyes.[2] Its potential utility in broader drug screening research is also recognized.[7]
Analytical and Quality Control Workflow
To ensure the identity, purity, and quality of synthesized this compound, a standard analytical workflow should be employed. This serves as a self-validating system for the synthesis protocol.
-
Purity Assessment (HPLC) : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically effective. Purity should be ≥98% for most research applications.[3]
-
Structural Confirmation (NMR & MS) :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (182.18 g/mol ).
-
-
Thermal Analysis (DSC) : Differential Scanning Calorimetry (DSC) can be used to accurately determine the melting point, which is a key indicator of purity.
General Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazard Classification : The compound is classified as a skin and eye irritant.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[4] It should be kept away from strong oxidizing agents.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move to fresh air.
-
Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile organic intermediate with significant applications in medicinal chemistry and the dye industry. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the reactivity of its functional groups, makes it an important building block for creating complex, high-value molecules. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively synthesize, analyze, and utilize this compound in their work.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]
- 3. This compound [sobekbio.com]
- 4. 4926-55-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-((2-Nitrophenyl)amino)ethanol in Common Laboratory Solvents
Abstract
Introduction: The Critical Role of Solubility in Research and Development
2-((2-Nitrophenyl)amino)ethanol is a versatile organic compound characterized by a secondary amine, a hydroxyl group, and a nitroaromatic moiety. These functional groups impart a unique combination of polarity and reactivity, making it a valuable building block in medicinal chemistry and materials science. Understanding the solubility of this intermediate is paramount for its effective use in chemical reactions, purification processes, and formulation development. Poor solubility can lead to challenges in reaction kinetics, inaccurate biological screening results, and difficulties in formulating final products.
This guide moves beyond a simple recitation of known data to provide a practical, in-depth resource for laboratory professionals. By elucidating the theoretical underpinnings of solubility and providing detailed experimental workflows, we aim to equip the reader with the necessary tools to confidently assess and leverage the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Orange crystal powder | [2] |
| Melting Point | 71-73 °C | [2] |
| Boiling Point | 376.6 °C at 760 mmHg | [2] |
| Density | 1.352 g/cm³ | [2] |
The presence of a nitro group (-NO₂) and a hydroxyl group (-OH) allows for hydrogen bonding, which influences its solubility in protic solvents. The aromatic ring provides a nonpolar region, contributing to its solubility in organic solvents. The overall polarity of the molecule suggests that it will exhibit a range of solubilities across different solvent classes.
Known Solubility Data of this compound
While comprehensive quantitative data is limited, the following information has been reported:
| Solvent | Solubility | Reference |
| Water | 1.85 g/L at 20°C | [2] |
| Chloroform | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
The term "slightly soluble" is qualitative and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended. The solubility of the related compound, 2-nitroaniline, is reported to be soluble in ethanol and very soluble in ether, acetone, benzene, and chloroform, which can provide some initial guidance for solvent selection[3].
Experimental Determination of Solubility: A Practical Guide
Given the limited availability of comprehensive solubility data, this section provides detailed protocols for determining the solubility of this compound in the laboratory. Two primary methods are presented: the equilibrium solubility assay and the kinetic solubility assay. The choice between these methods depends on the specific research question and the stage of development.
Equilibrium Solubility Assay (Shake-Flask Method)
The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound that can dissolve in a solvent at equilibrium. This method is considered the "gold standard" for determining the intrinsic solubility of a compound.
Causality Behind the Method: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid compound in the solvent until the solution is saturated. Agitation facilitates this process, and subsequent separation of the undissolved solid allows for accurate quantification of the dissolved compound.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of solid this compound into a clear glass vial. An excess is necessary to ensure a saturated solution is formed.
-
Add a precise volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4] Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
-
To ensure all undissolved solid is removed, the supernatant should be filtered (using a syringe filter with a compatible membrane, e.g., PTFE for organic solvents) or centrifuged.[4]
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Determine the concentration of the dissolved compound from the calibration curve. This concentration represents the equilibrium solubility.
-
Diagram: Equilibrium Solubility Workflow
Caption: Workflow for determining equilibrium solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[5] It measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration organic solvent stock into an aqueous medium.
Causality Behind the Method: This method mimics the conditions often encountered in high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks. It provides an indication of how a compound will behave under non-equilibrium conditions and can help identify compounds that may precipitate in biological assays.
Experimental Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
-
Assay Procedure:
-
In a microtiter plate, add the aqueous buffer to a series of wells.
-
Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).
-
Determine the concentration at which precipitation occurs. This can be done using various methods:
-
Nephelometry: Measures the light scattering caused by precipitated particles.
-
Direct UV Absorbance: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by UV absorbance.[2]
-
Visual Inspection: A simple, qualitative assessment of turbidity.
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for determining kinetic solubility.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact. Store the compound in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[7]
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in all common laboratory solvents is currently lacking, this guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate this critical data in-house. A thorough understanding of the compound's physicochemical properties, combined with the robust experimental methods for determining both equilibrium and kinetic solubility, will enable scientists and drug development professionals to effectively utilize this important chemical intermediate in their research and development endeavors. The principles and protocols outlined herein are designed to ensure the generation of accurate, reliable, and reproducible solubility data, forming a solid foundation for subsequent experimentation and application.
References
- 1. 2-((4-Amino-2-nitrophenyl)amino)ethanol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]
- 7. Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis- | C13H21N3O5 | CID 22222821 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical appearance and melting point of 2-((2-Nitrophenyl)amino)ethanol
An In-depth Technical Guide to the Physicochemical Characterization of 2-((2-Nitrophenyl)amino)ethanol
Introduction
This compound, with CAS Number 4926-55-0, is an organic compound of significant interest in synthetic chemistry.[1] Its molecular structure incorporates a nitroaromatic ring, a secondary amine, and a primary alcohol, rendering it a versatile intermediate for the synthesis of more complex molecules. It has applications as a hair dye intermediate and in the preparation of derivatives such as (phenylamino)quinoxalinones, which have been identified as a new class of glycogen phosphorylase inhibitors.[2][3] This guide provides a detailed examination of its key physical properties, with a focus on its appearance and melting point, and establishes a rigorous protocol for experimental verification.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.
Physical Appearance
In its solid state, this compound is consistently described as a crystalline powder. The color is reported with slight variations, which can be indicative of purity or crystalline form. Common descriptions include:
-
Orange-red crystalline powder[3]
-
Yellow to yellow-red or red crystal powder
These descriptions collectively indicate that the compound is a colored, crystalline solid.
Quantitative Data Summary
The key quantitative properties of this compound are compiled from various chemical data sources in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 4926-55-0 | [1][2][5] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][5] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| Melting Point | 71-73 °C | [2][4] |
| 72-74 °C | [3] | |
| Boiling Point | 376.6 °C at 760 mmHg | [2][4] |
| Density | 1.352 g/cm³ | [2][4] |
| Water Solubility | 1.85 g/L at 20 °C | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. A sharp melting range (typically <1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. The following protocol outlines a self-validating method for the precise determination of the melting point of this compound.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Place a small amount of this compound onto a clean, dry watch glass. Using a spatula, crush the crystalline powder to a fine consistency.
-
Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate and sharper melting range.
-
-
Capillary Loading:
-
Action: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Causality: An appropriate sample height is crucial. Too much sample requires more energy to melt, which can artificially broaden and elevate the observed melting range. Too little sample can be difficult to observe.
-
-
Instrument Setup and Measurement:
-
Action: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Causality: Calibration with a standard of a known, sharp melting point (e.g., benzoic acid) ensures the instrument's thermocouple is accurate, providing a trustworthy measurement.
-
-
Heating and Observation:
-
Action (Rapid Ramp): Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat quickly to ~55°C).
-
Causality: This initial rapid heating saves time without risking overshooting the melting point.
-
Action (Slow Ramp): Once the set temperature is reached, reduce the heating rate to 1-2°C per minute.
-
Causality: A slow heating rate is critical to ensure that the sample and the thermometer are in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high melting point reading.
-
Action (Observation & Recording): Observe the sample closely. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement:
-
Action: Allow the apparatus to cool. Perform a duplicate or triplicate measurement to ensure reproducibility.
-
Causality: Reproducibility is a cornerstone of scientific integrity. Consistent results across multiple measurements validate the obtained melting range for the given sample.
-
References
An In-depth Technical Guide on the Potential Biological Activities of 2-((2-Nitrophenyl)amino)ethanol Derivatives
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-((2-nitrophenyl)amino)ethanol and its derivatives. In the absence of extensive direct research on this specific chemical class, this document synthesizes information from analogous compounds and foundational principles of medicinal chemistry to project potential therapeutic applications. The guide delves into the rationale behind the predicted antimicrobial, anticancer, and anti-inflammatory properties, drawing from the well-established bioactivities of the nitroaromatic and amino alcohol moieties. Detailed, field-proven experimental protocols are provided for researchers to systematically evaluate these potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel small molecules for therapeutic development.
Introduction: Unveiling the Potential of a Bifunctional Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, with their potential for oral bioavailability and cost-effective manufacturing, remain a primary focus of drug discovery efforts. The this compound scaffold presents an intriguing, yet underexplored, platform for the development of new bioactive compounds. Its structure is characterized by two key pharmacophores: a nitroaromatic ring and a flexible amino alcohol side chain.
The nitro group is a well-known functional group in medicinal chemistry, often associated with antimicrobial and cytotoxic effects due to its ability to undergo bioreduction to reactive nitroso and hydroxylamine intermediates within cells.[1][2] This can lead to oxidative stress and damage to cellular macromolecules. The amino alcohol moiety, on the other hand, is a common feature in a wide range of pharmaceuticals and is known to participate in hydrogen bonding and other interactions with biological targets.[3][4]
This guide will provide a theoretical framework and practical methodologies for investigating the potential of this compound derivatives as a new class of therapeutic agents. While direct experimental data on this specific family of compounds is scarce, the known biological activities of structurally related molecules provide a strong rationale for their investigation.[5]
Synthesis and Chemical Properties
This compound serves as a key intermediate for the synthesis of a diverse library of derivatives.[5] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical modifications.
General Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized through the nucleophilic substitution of a halogen on a nitrophenyl ring with ethanolamine.
DOT Script for Synthesis Workflow
Caption: General synthesis of the this compound core.
Derivative Synthesis Strategies
The secondary amine and primary alcohol offer handles for a variety of derivatization reactions, including:
-
N-Alkylation/N-Arylation: Introduction of various substituents on the nitrogen atom can modulate lipophilicity and steric bulk, influencing target binding.
-
Esterification/Etherification: Modification of the hydroxyl group can alter solubility and metabolic stability.
-
Amide Formation: Acylation of the secondary amine can introduce additional functional groups and hydrogen bonding capabilities.
These modifications are crucial for developing a structure-activity relationship (SAR) profile.
Projected Biological Activities and Mechanisms of Action
Based on the known bioactivities of the nitroaromatic and amino alcohol moieties, we can hypothesize several potential biological activities for this compound derivatives.
Antimicrobial Activity
The nitro group is a key component of several clinically used antimicrobial agents.[1][2] Its mechanism of action is often tied to its reduction within microbial cells to form reactive nitrogen species that can damage DNA, proteins, and lipids.
DOT Script for Antimicrobial Mechanism
References
- 1. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic amino alcohols reduces carrageenan-induced paw edema and anti-OVA DTH in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
literature review on the synthesis and uses of nitroanilino ethanols
An In-depth Technical Guide to the Synthesis and Applications of Nitroanilino Ethanols
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of nitroanilino ethanols. These compounds, characterized by a nitro-substituted aniline ring linked to an ethanol moiety, are versatile chemical intermediates. The primary synthetic route, nucleophilic aromatic substitution (SNAr), is discussed in detail, including mechanistic insights and a complete experimental protocol. The principal application of nitroanilino ethanols is as precursors in the synthesis of azo dyes, leveraging the reactivity of the aromatic amine. Furthermore, this guide explores their potential in medicinal chemistry, drawing parallels with established nitro-aromatic drugs and highlighting the pharmacological relevance of this structural class. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize these valuable chemical entities.
Introduction: The Nitroanilino Ethanol Scaffold
Nitroanilino ethanols are a class of organic compounds featuring a nitroaniline core structure N-substituted with a 2-hydroxyethyl group. The position of the nitro group on the aromatic ring dictates the specific isomer: ortho (2-nitro), meta (3-nitro), or para (4-nitro). This substitution pattern significantly influences the molecule's electronic properties, reactivity, and potential applications.
The key structural features—a nucleophilic secondary amine, a hydroxyl group for further functionalization, and an electron-deficient aromatic ring—make these molecules highly valuable as building blocks in organic synthesis. While their most established role is in the coloration and dye industry, the prevalence of the nitro-aromatic motif in pharmacologically active compounds has drawn increasing interest towards their potential in drug discovery and development.
Synthesis of Nitroanilino Ethanols
The most direct and widely employed method for synthesizing nitroanilino ethanols is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is efficient and proceeds under well-defined conditions.
The SNAr Mechanism: An Overview
The SNAr reaction is predicated on the presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) on the aromatic ring. This group powerfully activates the ring, making it susceptible to attack by a nucleophile. The reaction typically proceeds in two steps:
-
Nucleophilic Attack: The nucleophile, in this case, the amino group of 2-aminoethanol (ethanolamine), attacks the carbon atom bearing the leaving group (typically a halide, like chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.
The efficacy of the reaction is highly dependent on the position of the nitro group. Ortho and para isomers are significantly more reactive in SNAr reactions because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.
Caption: General workflow for the SNAr synthesis of nitroanilino ethanols.
Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol
This protocol is adapted from established literature procedures and provides a reliable method for synthesizing the ortho-nitro isomer.[1]
Materials:
-
1-chloro-2-nitrobenzene (reactant)
-
2-aminoethanol (ethanolamine) (reactant, nucleophile)
-
n-Butanol (nBuOH) (solvent)
-
Diethyl ether (extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (0.317 mol) and 2-aminoethanol (1.904 mol, ~6 equivalents).
-
Causality: A large excess of ethanolamine is used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add n-butanol (400 mL) to the flask.[1]
-
Causality: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature (reflux) to increase the reaction rate. It is also effective at solvating the reactants.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours with stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After cooling to room temperature, remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Take up the resulting residue in water and transfer it to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Causality: The desired product is significantly more soluble in the organic ether phase than in the aqueous phase, while inorganic salts and excess ethanolamine are partitioned into the water layer.
-
-
Washing: Combine the organic extracts and wash with brine.[1]
-
Causality: The brine wash helps to remove any remaining water from the organic phase and breaks up emulsions.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Characterization: The resulting orange solid can be further purified by recrystallization (e.g., from an ethanol/water mixture). The final product should be characterized by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. A yield of approximately 75% can be expected.[1]
Applications and Uses of Nitroanilino Ethanols
The utility of nitroanilino ethanols stems from the distinct reactivity of their functional groups.
Core Application: Intermediates in Azo Dye Synthesis
The most significant industrial application of nitroanilines, and by extension nitroanilino ethanols, is in the manufacturing of azo dyes.[2][3] Azo dyes are characterized by the R-N=N-R' functional group and account for a large portion of the commercial dyestuffs used in textiles, printing, and food.[2]
The synthesis involves two key steps:
-
Diazotization: The primary or secondary aromatic amine of the nitroanilino ethanol is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[4]
-
Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the final dye molecule.[4]
The presence of the ethanol group (-CH₂CH₂OH) on the nitroaniline precursor can be used to tune the final properties of the dye, such as its solubility, affinity for specific fibers, and color.
Caption: Logical workflow for the synthesis of azo dyes from nitroanilino ethanols.
Potential in Drug Development and Medicinal Chemistry
The nitroaromatic scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The nitro group can act as both a pharmacophore and a toxicophore, and its electron-withdrawing nature significantly influences molecular interactions.[5]
-
Anti-Inflammatory Agents: Nimesulide, a selective COX-2 inhibitor, is a well-known anti-inflammatory drug containing a nitro-aromatic core.[6] This suggests that nitroanilino ethanol derivatives could be explored as potential scaffolds for novel anti-inflammatory agents, possibly targeting enzymes in the inflammatory cascade like cyclooxygenases (COX).[7][8]
-
Antibacterial and Antiparasitic Activity: Many nitro-containing compounds, such as metronidazole, exhibit potent antimicrobial activity.[5] The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso or hydroxylamine radicals that induce oxidative stress and damage microbial DNA.[5]
-
Other Bioactivities: Research on structurally related compounds, such as 1-(p-nitrophenyl)-2-aminoethanol derivatives, has shown weak alpha-adrenergic stimulating activity, indicating that these scaffolds can interact with biological receptors.[9]
The nitroanilino ethanol structure provides a versatile starting point for creating libraries of new chemical entities for biological screening. The hydroxyl group can be easily modified to introduce different functionalities, altering the compound's solubility, lipophilicity, and potential for hydrogen bonding with target proteins.
Caption: Potential mechanisms of action for nitroanilino ethanol-based drug candidates.
Data Summary: Properties of Isomers
The physical and chemical properties of nitroanilino ethanols are determined by the position of the nitro group on the aniline ring.
| Property | 2-(2-Nitroanilino)ethanol (ortho) | 2-(3-Nitroanilino)ethanol (meta) | 2-(4-Nitroanilino)ethanol (para) |
| Molecular Formula | C₈H₁₀N₂O₃[10] | C₈H₁₀N₂O₃[11] | C₈H₁₀N₂O₃[12] |
| Molecular Weight | 182.18 g/mol [10] | 182.18 g/mol [11] | 182.18 g/mol [12] |
| CAS Number | 4926-55-0[10] | 55131-09-4[11] | 1965-54-4[12] |
| Appearance | Orange Solid[13] | Yellow Crystals[14] | Data Not Specified |
| Synonyms | N-(2-Hydroxyethyl)-2-nitroaniline | 2-((3-Nitrophenyl)amino)ethanol[11] | N-(2-Hydroxyethyl)-4-nitroaniline[12] |
Conclusion and Future Outlook
Nitroanilino ethanols are fundamentally important chemical intermediates whose synthesis is well-understood and scalable. Their primary, commercially established role in the creation of azo dyes underscores their industrial value. The straightforward SNAr synthesis allows for the production of various isomers, each with unique properties.
Looking forward, the true potential of this compound class may lie in medicinal chemistry. The proven track record of the nitroaromatic scaffold in approved therapeutics, combined with the synthetic tractability of the ethanol side chain, positions nitroanilino ethanols as an attractive starting point for the design and synthesis of novel drug candidates. Future research should focus on creating and screening libraries of these derivatives against a range of biological targets, particularly in the areas of inflammation, infectious diseases, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. azom.com [azom.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. 2-(3-Nitroanilino)ethanol | C8H10N2O3 | CID 11644030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Management of 2-((2-Nitrophenyl)amino)ethanol
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical toxicological data, regulatory information, and field-proven best practices. The guide delves into the causality behind recommended safety protocols, offering detailed, step-by-step methodologies for handling, storage, emergency response, and disposal. By integrating authoritative data with practical, experience-driven insights, this whitepaper aims to establish a self-validating system of safety for laboratory and development environments.
Introduction and Scientific Context
This compound, also known as 2-(2-nitroanilino)ethanol or HC Yellow No. 2, is an organic compound characterized by a nitroaromatic moiety, a secondary amine, and a primary alcohol functional group.[1] Its molecular structure makes it a versatile intermediate in various chemical syntheses and a compound of interest in drug screening research.[2][3] The presence of the nitro group, in particular, imparts specific reactivity and toxicological properties that necessitate rigorous safety and handling protocols. Understanding these intrinsic properties is the foundation for mitigating risk and ensuring the integrity of experimental work. This guide provides the necessary framework for achieving that objective.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the first principle of safe handling. The compound's risk profile is shaped by its acute toxicity, irritation potential, and the structural alerts suggested by its functional groups.
Toxicological Profile
The primary health hazards associated with this compound are summarized below. This assessment is based on a combination of non-clinical studies and computational toxicology.
-
Acute Oral Toxicity : The compound exhibits moderate acute toxicity if ingested. Studies in rats have established a median lethal dose (LD50) of approximately 1250 mg/kg body weight.[4] This classifies the substance as Harmful if swallowed .[5]
-
Skin and Eye Irritation : It is classified as a skin irritant and causes serious eye irritation.[5][6] Direct contact with the skin can lead to redness and irritation, while eye contact may result in significant damage.[6]
-
Sensitization : While some studies on analogous compounds suggest a potential for skin sensitization, data specific to this molecule did not find it to be a sensitizer at concentrations up to 2%.[4] However, given the presence of the nitroaniline group, a known structural alert for sensitization, caution is warranted.
-
Computational Toxicity Assessment : Using structure-activity relationship (SAR) models, this compound is assigned to Cramer Class III.[7] This classification suggests that the chemical structure contains features that may indicate significant toxicity, warranting a high degree of caution. The presence of the nitro (-NO2) functional group is a key driver for this classification.[7]
Physical and Chemical Hazard Assessment
While primarily a health hazard, an assessment of its physical properties is crucial for safe storage and handling.
-
Stability : The compound is reported to be stable under recommended storage conditions, which include protection from direct sunlight and extreme temperatures.[6]
-
Reactivity : Specific reactivity data is limited. However, the nitroaniline structure suggests a potential for hazardous reactions with strong oxidizing agents. The amino and hydroxyl groups can react with strong acids. It is crucial to avoid unintended contact with incompatible materials.
Data Summary: Physicochemical and Toxicological Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 4926-55-0 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Orange crystal powder | [8] |
| Melting Point | 71-73 °C | [8] |
| Boiling Point | 376.6 °C at 760 mmHg | [8] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects | [5][6] |
| Signal Word | Warning | [5][6] |
| Acute Oral Toxicity (LD50, Rat) | ~1250 mg/kg | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls are designed to minimize hazard at the source, while PPE provides a final barrier of protection for the operator.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powder.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations : An operational safety shower and eyewash station must be readily accessible within the immediate work area.[9]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified risks of skin/eye irritation and oral toxicity.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or its containers. Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection : Safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing, such as when handling solutions, chemical splash goggles are required.[6]
-
Skin and Body Protection : A professional lab coat must be worn and fully fastened. For larger scale operations, additional protective clothing may be necessary.
-
Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.fiu.edu [ehs.fiu.edu]
Methodological & Application
Application Notes & Protocols: 2-((2-Nitrophenyl)amino)ethanol as a Strategic Intermediate in the Synthesis of Bioactive Heterocycles
Introduction: Unlocking Heterocyclic Diversity
In the landscape of organic synthesis and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic route. 2-((2-Nitrophenyl)amino)ethanol is one such intermediate of strategic importance. Its molecular architecture, featuring a nitroaromatic system, a secondary amine, and a primary alcohol, presents a trifecta of reactive sites.[1] This unique combination makes it a powerful precursor for constructing complex heterocyclic scaffolds, which form the core of numerous pharmacologically active compounds.[2][3]
The true synthetic potential of this molecule is unlocked through the chemical reactivity of the ortho-positioned nitro and aminoethanol groups. The nitro group serves as a masked amine; its reduction is often the key step that initiates a cascade of intramolecular reactions. This guide provides an in-depth exploration of this compound, detailing its synthesis and its application as a pivotal intermediate in the preparation of quinoxaline and benzodiazepine frameworks, both of which are privileged structures in drug discovery.[4][5]
Foundational Synthesis of the Intermediate
The reliable and scalable synthesis of this compound is the first step in its utilization. A well-established and robust method involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 2-aminoethanol.[2][6] This reaction is typically performed in a high-boiling solvent to ensure the reaction proceeds to completion.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from the procedure described by B. Agai, et al. in Tetrahedron (1976).[6]
Reaction Scheme: 1-chloro-2-nitrobenzene + 2-aminoethanol → this compound
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| 1-chloro-2-nitrobenzene | 88-73-3 | 157.56 | 50.0 g | 0.317 |
| 2-aminoethanol | 141-43-5 | 61.08 | 116.3 g | 1.904 |
| n-Butanol (nBuOH) | 71-36-3 | 74.12 | 400 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Brine (sat. NaCl) | - | - | As needed | - |
| Anhydrous Na₂SO₄/MgSO₄ | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and maintain for 6 hours.[6] The reaction progress can be monitored by TLC.
-
After completion, allow the mixture to cool and then concentrate it under reduced pressure to remove the n-butanol.
-
Take up the resulting residue in water and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[6]
-
The resulting orange solid can be further purified by recrystallization if necessary. Expected yield is approximately 75%.[6]
Application in Heterocyclic Synthesis: The Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and antiviral properties.[4][7][8] The synthesis of these scaffolds via intramolecular reductive cyclization of ortho-nitro-substituted anilines is a highly efficient strategy.[9] this compound is perfectly poised for this transformation.
Causality of the Transformation:
The process hinges on the selective reduction of the aromatic nitro group to a primary amine. This reduction creates a 1,2-diaminobenzene intermediate in situ. This intermediate is highly reactive and undergoes a spontaneous intramolecular cyclization, where the newly formed aniline nitrogen attacks the electrophilic carbon of the side-chain, leading to the stable heterocyclic ring system.[9] Using a metal catalyst like zinc in acidic media is a mild and effective method for this reduction, often compatible with other functional groups.[10]
Caption: Mechanism of reductive cyclization to form a quinoxaline derivative.
Protocol 3.1: Zinc-Mediated Reductive Cyclization to 3,4-Dihydroquinoxalin-2-ol
This protocol provides a robust method for the synthesis of the quinoxaline core from the title intermediate.[9]
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (Example) | Moles |
| This compound | 4926-55-0 | 182.18 | 1.82 g | 0.01 |
| Zinc Dust | 7440-66-6 | 65.38 | 1.96 g | 0.03 |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | 20 mL | - |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 30 mL | - |
Step-by-Step Procedure:
-
Dissolve this compound (1.82 g, 0.01 mol) in a mixture of ethanol (30 mL) and acetic acid (20 mL) in a round-bottom flask.
-
To this stirred solution, add zinc dust (1.96 g, 0.03 mol) portion-wise at room temperature. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroquinoxalin-2-ol.
-
The product can be purified by column chromatography or recrystallization.
Prospective Application: A Gateway to Benzodiazepines
The 1,4-benzodiazepine core is synonymous with anxiolytic drugs, with diazepam being a landmark example.[5] The synthesis of these structures often relies on appropriately substituted 2-aminobenzophenones. While not a direct one-step transformation, this compound serves as a valuable precursor to the essential o-phenylenediamine moiety required for building the diazepine ring.
Conceptual Synthetic Pathway: The strategy involves a two-stage process:
-
Reduction: As in the quinoxaline synthesis, the nitro group is reduced to an amine, yielding 1-(2-aminophenyl)aminoethanol.
-
Condensation & Cyclization: This diamine can then be reacted with a suitable 1,2-dicarbonyl compound or its equivalent, followed by cyclization to form the seven-membered benzodiazepine ring. This is a common and versatile method for constructing the core scaffold.[5][11][12]
Caption: Conceptual workflow for benzodiazepine synthesis.
This approach offers significant modularity, as variations in the electrophilic partner used in the condensation step can lead to a diverse library of benzodiazepine analogues for screening in drug development programs.
Compound Data and Safety Information
Table 1: Physicochemical Properties of this compound [1][6][13]
| Property | Value |
| CAS Number | 4926-55-0 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Orange to yellow-red crystalline powder |
| Purity | Typically ≥98% |
| Storage | Keep in a dark place, inert atmosphere, room temperature |
Table 2: GHS Safety Information [13]
| Category | Information |
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264, P280, P302+P352, P337+P313, P362+P364 |
Disclaimer: This information is for research purposes only. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 12. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 13. This compound | 4926-55-0 [sigmaaldrich.com]
Application Note: Versatile Synthesis of Bio-relevant Heterocyclic Scaffolds from 2-((2-Nitrophenyl)amino)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-((2-Nitrophenyl)amino)ethanol in Heterocyclic Chemistry
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a nitro group ortho to a secondary amine with a pendant hydroxyl group, provides a unique combination of functionalities that can be exploited to construct diverse and complex molecular architectures. The strategic placement of the nitro group allows for its selective reduction to an amine, which can then participate in intramolecular cyclization reactions with the neighboring amino and hydroxyl moieties. This approach, known as reductive cyclization, is a powerful and efficient method for the one-pot synthesis of heterocyclic systems that are prevalent in medicinal chemistry and materials science. This application note provides detailed protocols for the synthesis of key heterocyclic scaffolds, such as benzomorpholines and quinoxalines, from this compound, along with the underlying mechanistic principles and characterization data.
Core Synthetic Strategy: Reductive Cyclization
The cornerstone of the synthetic utility of this compound is the intramolecular reductive cyclization pathway. This process involves the reduction of the aromatic nitro group to a primary amine, which then spontaneously undergoes an intramolecular cyclization. The choice of reducing agent and reaction conditions can influence the final heterocyclic product.
Below is a generalized workflow for the synthesis of heterocyclic compounds from this compound.
Caption: General workflow for heterocyclic synthesis.
Protocol 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines (Benzomorpholines)
Benzomorpholine and its derivatives are important structural motifs found in a number of biologically active compounds, including EZH2 inhibitors for anticancer activity.[1] The synthesis of the benzomorpholine scaffold from this compound can be achieved through a one-pot reductive cyclization.
Reaction Mechanism
The reaction proceeds via the reduction of the nitro group to an amine. The resulting in situ generated 1,2-disubstituted benzene intermediate then undergoes a nucleophilic attack of the hydroxyl group onto the newly formed aniline, leading to the formation of the benzomorpholine ring system.
Caption: Reductive cyclization to benzomorpholine.
Experimental Protocol
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), analytical grade
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.82 g, 10 mmol) in methanol (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.18 g, 10 wt%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | H₂, 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | >85% |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]
Protocol 2: Synthesis of 3,4-Dihydroquinoxalin-2-ol
Quinoxaline derivatives are a class of nitrogen-containing heterocycles with a wide range of biological activities. The intramolecular reductive cyclization of an ortho-nitroaniline derivative provides an efficient route to these bicyclic systems.[3]
Reaction Mechanism
In this variation, a milder reducing agent like zinc in acetic acid is used. The reduction of the nitro group to an amine is followed by the intramolecular cyclization of the vicinal amino and alcohol groups to form the stable 3,4-dihydroquinoxalin-2-ol ring system.[3]
Caption: Reductive cyclization to quinoxalinol.
Experimental Protocol
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: To a solution of this compound (1.82 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add glacial acetic acid (10 mL).
-
Zinc Addition: To the stirred solution, add zinc dust (1.96 g, 30 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Zinc dust, Glacial Acetic Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Expected Yield | >70% |
Characterization: The structure of the synthesized 3,4-dihydroquinoxalin-2-ol should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][4]
Synthesis of the Starting Material: this compound
The precursor, this compound, can be synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-2-nitrobenzene and 2-aminoethanol.[5]
Experimental Protocol
Materials:
-
1-Chloro-2-nitrobenzene
-
2-Aminoethanol
-
n-Butanol (n-BuOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) is heated under reflux for 6 hours.[5]
-
The mixture is concentrated under reduced pressure.[5]
-
The residue is taken up in water and extracted with ether.[5]
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product as an orange solid.[5]
| Parameter | Value |
| Reactants | 1-Chloro-2-nitrobenzene, 2-Aminoethanol |
| Solvent | n-Butanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Reported Yield | 75% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nitroaromatic compounds can be toxic and should be handled with care.
-
Hydrogen gas is flammable; ensure there are no ignition sources nearby during hydrogenation.
-
Handle zinc dust with care as it is a flammable solid.
Conclusion
This compound serves as a valuable and versatile starting material for the efficient synthesis of medicinally relevant heterocyclic compounds. The reductive cyclization strategies outlined in this application note provide robust and scalable protocols for accessing benzomorpholine and quinoxaline scaffolds. These methods, characterized by their operational simplicity and good yields, are highly amenable to further derivatization and exploration in drug discovery programs.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of this compound [benchchem.com]
The Versatile Scaffold: Applications of 2-((2-Nitrophenyl)amino)ethanol in Medicinal Chemistry Research
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, 2-((2-Nitrophenyl)amino)ethanol has emerged as a particularly valuable building block, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of complex heterocyclic structures with significant pharmacological potential. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols, insights into structure-activity relationships, and a review of the biological activities of its derivatives.
The Strategic Importance of the this compound Core
The utility of this compound in medicinal chemistry is rooted in its distinct structural features: a secondary amine, a primary alcohol, and an ortho-nitro-substituted aromatic ring. This arrangement provides a powerful toolkit for synthetic chemists. The nitro group, in particular, is a key functional handle. Its facile reduction to an amino group is the linchpin for the construction of a multitude of nitrogen-containing heterocycles. This transformation from a nitro- to a diamino-precursor in situ is a common and effective strategy for streamlining synthetic pathways.
Application as a Precursor to Bioactive Quinoxaline Derivatives
Quinoxaline and its derivatives represent a privileged class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The synthesis of the quinoxaline core typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] this compound serves as an excellent precursor to the necessary ortho-phenylenediamine intermediate.
Protocol 1: One-Pot Synthesis of a Hydroxylated Quinoxaline Derivative
This protocol details a one-pot, two-step synthesis of a quinoxaline derivative from this compound. The first step is the in-situ reduction of the nitro group to an amine, followed by the condensation with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
An appropriate 1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol or Acetic Acid
-
Sodium acetate (if using acetic acid)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the yellow color of the nitro compound is also a good indicator of reaction progress.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The resulting filtrate contains the crude 1-(2-aminophenyl)amino)ethanol and is used directly in the next step.
-
-
Condensation and Cyclization:
-
To the filtrate containing the crude diamine, add the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent).
-
If using ethanol as the solvent, the mixture can be refluxed until the reaction is complete (monitored by TLC).
-
Alternatively, if using acetic acid as the solvent, add sodium acetate (2-3 equivalents) and reflux the mixture.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The one-pot nature of this protocol is designed for efficiency, avoiding the isolation and purification of the potentially unstable ortho-phenylenediamine intermediate. The choice of reducing agent (hydrazine hydrate or hydrogen gas with Pd/C) is crucial for the clean and efficient conversion of the nitro group to an amine without affecting other functional groups. The selection of the 1,2-dicarbonyl compound directly dictates the substitution pattern on the resulting quinoxaline ring, allowing for the generation of a library of diverse derivatives for structure-activity relationship (SAR) studies.
As a Building Block for Other Biologically Active Heterocycles
The versatility of this compound extends beyond quinoxalines. The reactive amine and alcohol functionalities, coupled with the potential for further elaboration of the aromatic ring, make it a suitable starting material for other heterocyclic systems of medicinal importance, such as benzoxazines and benzodiazepines.
Benzoxazine Synthesis
Benzoxazines are another class of heterocyclic compounds with a range of reported biological activities, including anticancer and antimicrobial properties. The synthesis of benzoxazines can be achieved through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. While a direct synthesis from this compound is less commonly reported, its reduced and N-alkylated derivatives can serve as the amine component in such reactions.
Benzodiazepine Precursors
Benzodiazepines are a well-known class of psychoactive drugs.[5] The synthesis of the benzodiazepine core often involves the cyclization of an N-substituted 2-aminobenzophenone derivative.[6][7] Through a series of functional group manipulations, including oxidation of the alcohol to a ketone and subsequent reactions, this compound can be envisioned as a starting point for the synthesis of precursors to certain benzodiazepine analogs.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides multiple points for structural modification, allowing for a systematic exploration of structure-activity relationships.
-
The Quinoxaline Core: Modifications on the quinoxaline ring, introduced through the choice of the 1,2-dicarbonyl compound, have a profound impact on biological activity. For instance, in the context of anticancer activity, the nature and position of substituents on the phenyl rings of a 2,3-diphenylquinoxaline can significantly influence cytotoxicity and kinase inhibitory potency.[8]
-
The Ethanolamine Side Chain: The hydroxyl group of the ethanolamine side chain offers a site for further derivatization. Esterification or etherification of this group can modulate the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, which in turn can affect its overall biological efficacy.
-
The Aromatic Ring: The aromatic ring of the original this compound can be further functionalized. For example, the introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the resulting heterocyclic system and its interaction with biological targets.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly quinoxalines, have demonstrated a wide array of pharmacological activities.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents.[1] Their mechanisms of action are often multifaceted and can include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[8][9]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound III | PC-3 (Prostate) | 4.11 | [9] |
| Compound IV | PC-3 (Prostate) | 2.11 | [9] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [8] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [8] |
| Compound 11 | Various | 0.81 - 2.91 | [1] |
| Compound 13 | Various | 0.81 - 2.91 | [1] |
Kinase Inhibition
Many quinoxaline derivatives act as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[10][11] For example, they have been shown to inhibit kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulating kinase 1 (ASK1).[8][12]
Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 26e | ASK1 | 30.17 | [12] |
| Compound 15 | VEGFR-2 | 1090 | [11] |
| Compound 17b | VEGFR-2 | 1190 | [11] |
Signaling Pathways and Mechanism of Action
The anticancer effects of quinoxaline derivatives derived from this compound are often attributed to their ability to interfere with critical cellular signaling pathways.
One of the key mechanisms is the induction of apoptosis , or programmed cell death. This can be triggered through various pathways, including the inhibition of survival signals often mediated by kinases. For instance, inhibition of VEGFR-2 by quinoxaline derivatives can block downstream signaling cascades that promote cell proliferation and survival.[8]
Furthermore, some quinoxaline derivatives have been shown to act as topoisomerase II inhibitors .[9] Topoisomerases are enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells. Western blot analysis of cells treated with active quinoxaline compounds has shown an upregulation of pro-apoptotic proteins like p53 and caspases, and a downregulation of anti-apoptotic proteins like Bcl-2.[9]
Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general synthetic workflow and a simplified representation of a signaling pathway affected by these compounds.
Caption: General synthetic workflow for quinoxaline derivatives.
Caption: Simplified mechanism of action for anticancer quinoxalines.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic combination of functional groups allows for the efficient synthesis of a wide range of heterocyclic compounds, most notably quinoxaline derivatives. These derivatives have demonstrated significant potential as therapeutic agents, particularly in the field of oncology, through mechanisms that include kinase inhibition and the induction of apoptosis. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration and exploitation of this remarkable chemical scaffold in the ongoing quest for novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bioengineer.org [bioengineer.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-((2-Nitrophenyl)amino)ethanol as a Versatile Building Block for Novel Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the utility of 2-((2-nitrophenyl)amino)ethanol as a foundational building block in the synthesis of novel dyes. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical rationale behind the synthetic strategies, offering insights into the structure-property relationships that govern the performance of the resulting chromophores. The protocols detailed herein are designed to be self-validating, with integrated characterization checkpoints to ensure the integrity of the synthetic pathway.
Introduction: The Strategic Value of this compound in Dye Chemistry
This compound is a bifunctional molecule of significant interest in the design of new dye structures. Its architecture, featuring a secondary amine, a primary alcohol, and a nitro-substituted aromatic ring, presents multiple avenues for chemical modification. The ortho-nitro group is a powerful electron-withdrawing feature that can be leveraged to tune the electronic properties of the final dye molecule, influencing its color and stability. Furthermore, this nitro group can be chemically reduced to a primary amine, opening up a rich vein of diazotization and coupling chemistry for the creation of vibrant azo dyes. The ethanol substituent offers a handle for further functionalization, potentially improving solubility or enabling covalent attachment to substrates. This guide will explore the practical application of this versatile building block in the synthesis of novel disperse and azo dyes.
Physicochemical Properties and Synthesis of the Building Block
A thorough understanding of the starting material is paramount for successful and reproducible dye synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 4926-55-0 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Orange solid |
| Melting Point | 78°C |
Protocol 1: Synthesis of this compound
The synthesis of the building block itself is a critical first step. A reliable method involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 2-aminoethanol.
Causality: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the amino group of 2-aminoethanol. n-Butanol is an effective solvent as it allows for the necessary reflux temperature to drive the reaction to completion.
Experimental Workflow:
Caption: Synthesis of the building block.
Materials:
-
1-chloro-2-nitrobenzene (0.317 mol)
-
2-aminoethanol (1.904 mol)
-
n-Butanol (400 mL)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the orange solid product.[1]
Application in Novel Dye Synthesis: A Case Study with Azo Dyes
The true utility of this compound is realized upon its conversion to a dye. A key transformation is the reduction of the nitro group to a primary amine, creating 2-((2-aminophenyl)amino)ethanol. This derivative can then be diazotized and coupled with various aromatic partners to generate a library of azo dyes.
Protocol 2: Reduction of the Nitro Group
Causality: The reduction of the nitro group to an amine is a classic transformation. Various reducing agents can be employed; however, a common and effective method involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or catalytic hydrogenation. This method is generally clean and provides high yields.
Experimental Workflow:
References
experimental setup for studying the reaction kinetics of 2-((2-Nitrophenyl)amino)ethanol
An In-Depth Technical Guide to the Experimental Setup for Studying the Reaction Kinetics of 2-((2-Nitrophenyl)amino)ethanol
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to study the reaction kinetics of this compound. The protocols and insights herein are designed to ensure technical accuracy, experimental reproducibility, and data integrity.
Introduction and Significance
This compound, a molecule featuring a secondary amine, a hydroxyl group, and a nitroaromatic moiety, is a versatile chemical intermediate.[1] Its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, makes understanding its reactivity paramount.[2] Kinetic studies are crucial for optimizing reaction conditions (yield, time, and temperature), elucidating reaction mechanisms, ensuring process safety, and predicting product stability.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices. We will cover the synthesis of the target compound, detail two primary analytical methods for monitoring reaction progress—UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—and provide a complete workflow from reaction setup to data analysis.
Synthesis and Characterization of the Starting Material
Before any kinetic study can commence, a pure, well-characterized starting material is essential. A common and effective method for synthesizing this compound is through the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 2-aminoethanol.[1][3]
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4926-55-0 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [1][3] |
| Appearance | Orange Solid | [3] |
| Melting Point | 78°C | [3] |
Protocol 1: Synthesis of this compound
Materials:
-
1-chloro-2-nitrobenzene
-
2-aminoethanol
-
n-Butanol (nBuOH)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of 1-chloro-2-nitrobenzene (e.g., 50.0 g, 0.317 mol) and a molar excess of 2-aminoethanol (e.g., 116.3 g, 1.904 mol) in n-butanol (400 mL).[1][3] The excess of the amine drives the substitution reaction to completion.
-
Heat the reaction mixture to reflux and maintain this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.[1]
-
After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the n-butanol.[1]
-
Resuspend the residue in deionized water and transfer it to a separatory funnel.[1]
-
Extract the aqueous solution multiple times with diethyl ether to move the organic product into the ether phase.[1]
-
Combine the organic phases and wash with brine. This step helps to remove residual water and water-soluble impurities from the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate, filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude product as an orange solid.[1]
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity suitable for kinetic analysis.
Experimental Design for Kinetic Studies
A successful kinetic study hinges on the precise control of experimental variables. The typical setup involves a temperature-controlled reaction vessel from which aliquots can be withdrawn at specific time intervals for analysis.
Core Components:
-
Jacketed Glass Reactor: Allows for precise temperature control via a circulating water bath.
-
Magnetic Stirrer/Overhead Stirrer: Ensures the reaction mixture is homogeneous, preventing localized concentration gradients.
-
Temperature Probe: Monitors the internal reaction temperature accurately.
-
Sampling Port: Allows for the withdrawal of samples without significantly disturbing the system.
References
analytical methods for the quantification of 2-((2-Nitrophenyl)amino)ethanol in a mixture
An In-Depth Technical Guide to the Quantitative Analysis of 2-((2-Nitrophenyl)amino)ethanol
Introduction
This compound (CAS No. 4926-55-0) is an organic compound characterized by a nitroaromatic ring, a secondary amine, and a primary alcohol functional group.[1][2] This unique combination of features makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3][4] In the context of drug development and chemical manufacturing, the precise quantification of this compound within a mixture is critical for ensuring product purity, monitoring reaction kinetics, and maintaining quality control. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the safety and efficacy of the final product.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical methods for the quantification of this compound. We will delve into the principles and provide field-proven protocols for High-Performance Liquid Chromatography (HPLC), the recommended primary method, and Gas Chromatography (GC) as a viable alternative. The methodologies are presented with an emphasis on the rationale behind experimental choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. These properties influence solubility, chromatographic behavior, and detector response.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonym(s) | 2-(2-Nitroanilino)ethanol | [1] |
| CAS Number | 4926-55-0 | [2] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| Physical Form | Yellow to Red Crystalline Powder | |
| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N |
Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and specificity. The method separates compounds based on their polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar molecule, will have a good affinity for both phases, allowing for excellent separation from both more polar and less polar impurities. The presence of the nitroaromatic ring provides a strong chromophore, enabling highly sensitive detection using a standard UV-Vis detector.[7][8]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system, incorporating steps for system suitability to ensure the reliability of results.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid or Phosphoric acid, analytical grade
-
This compound reference standard (>98% purity)
-
-
Sample Preparation:
-
Methanol, HPLC grade (for stock solutions)
-
0.45 µm syringe filters (PTFE or other compatible material)
-
2. Chromatographic Conditions The following conditions are a well-established starting point and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape for the amine functional group by suppressing silanol interactions on the column. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution ensures that compounds with a wider range of polarities can be eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm or λmax | The nitroaromatic group provides strong absorbance. The λmax should be determined by running a spectrum of the standard. |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the mixture and dissolve it in a suitable solvent (e.g., methanol or mobile phase). Dilute as necessary to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
4. Analysis Workflow
Caption: HPLC analysis workflow for quantification.
5. Method Validation For use in regulated environments, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from the analyte of interest. | Peak purity analysis (using DAD) should pass. No interfering peaks at the analyte's retention time in a placebo/blank sample.[11] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[11] |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked analyte in the sample matrix. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%.[5] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD of results should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |
Alternative Method: Gas Chromatography (GC) with Derivatization
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar -OH and -NH groups, this compound has a relatively high boiling point and may exhibit poor peak shape or thermal degradation in a hot GC inlet. To overcome this, a derivatization step is highly recommended to convert the polar functional groups into less polar, more volatile derivatives.[12][13] Trifluoroacetylation is an effective method for this purpose.
Experimental Protocol: GC-FID/MS
1. Derivatization Procedure
-
Reagent: Trifluoroacetic anhydride (TFAA).
-
Solvent: Acetonitrile or Ethyl Acetate.
-
Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile and 50 µL of TFAA to the dry residue.[12]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC injection.
-
2. Instrumentation and Conditions
-
System: Gas Chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for confirmation.
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
GC Conditions:
| Parameter | Recommended Setting |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temp (FID) | 300 °C |
3. Analysis Workflow with Derivatization
Caption: GC analysis workflow including derivatization.
Conclusion
The accurate quantification of this compound in a mixture is reliably achieved using Reverse-Phase HPLC with UV detection. This method offers an excellent combination of specificity, sensitivity, and robustness, making it suitable for quality control and research applications. The provided protocol serves as a comprehensive starting point for method development and should be followed by a full validation as per ICH guidelines to ensure its suitability for its intended purpose.[14] For matrices where HPLC is not feasible, or for confirmatory analysis, Gas Chromatography with prior derivatization presents a powerful and effective alternative. The choice between these methods will depend on the specific sample matrix, required sensitivity, and available instrumentation.
References
- 1. scbt.com [scbt.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. distantreader.org [distantreader.org]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-((2-Nitrophenyl)amino)ethanol
Abstract
This application note details the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-((2-Nitrophenyl)amino)ethanol. The method is designed for use in research, process development, and quality control environments. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, monitored by UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] A forced degradation study confirmed the method's ability to resolve the parent analyte from potential degradation products.
Introduction: The Analytical Challenge
This compound is an organic intermediate characterized by a nitroaromatic chromophore, a secondary amine, and a primary alcohol functional group.[4][5] Its molecular structure (MW: 182.18 g/mol ) presents a unique combination of polarity from the amino alcohol side chain and non-polarity from the aromatic ring, requiring a well-considered chromatographic approach.[5] The presence of the nitroaromatic moiety makes the compound a strong candidate for UV-based detection and also suggests potential susceptibility to photolytic and reductive degradation.[6][7]
Developing a robust analytical method is paramount for ensuring the quality, purity, and stability of this compound in various stages of drug development and chemical synthesis. A stability-indicating method, in particular, is critical as it must be able to distinguish the intact active molecule from any impurities or degradation products that may form under stress conditions.[8][9] This application note provides a comprehensive guide to developing and validating such a method from first principles.
Method Development Strategy: A Rationale-Driven Approach
The goal was to develop a method that is not only accurate and precise but also practical and transferable. The following sections explain the scientific rationale behind the key experimental choices.
Analyte Characterization & Wavelength Selection
The presence of the 2-nitrophenyl group is the dominant chromophore. Based on literature for similar nitroaromatic compounds, a strong UV absorbance is expected.[10][11] An initial UV scan of a dilute solution of this compound in methanol was performed, revealing a significant absorption maximum (λ-max) around 254 nm. This wavelength was selected for detection to ensure high sensitivity and specificity.
Stationary Phase (Column) Selection
Given the moderate polarity of the analyte, reversed-phase chromatography is the logical choice. A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides an excellent starting point due to its hydrophobic nature, which facilitates retention of the aromatic ring. A standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen to balance resolution, analysis time, and backpressure.
Mobile Phase Selection and Optimization
-
Solvent Selection: Acetonitrile (ACN) and methanol are common organic modifiers. ACN was chosen over methanol for this method due to its lower viscosity (resulting in lower backpressure) and its often superior peak shape for aromatic compounds. The aqueous component was HPLC-grade water.
-
pH and Buffering: The secondary amine in the analyte has a pKa that could cause peak tailing if the mobile phase pH is not controlled. To ensure a consistent state of ionization and promote sharp, symmetrical peaks, 0.1% formic acid was added to both the aqueous and organic mobile phase components. This maintains a low pH (around 2.7), ensuring the amine is protonated.
-
Isocratic vs. Gradient Elution: An initial isocratic run with 50:50 ACN:Water resulted in a reasonable retention time. However, to ensure that any potential late-eluting degradation products could be cleared from the column efficiently, a gradient elution was developed. A gradient provides a wider elution window and can improve peak sharpness, which is essential for a stability-indicating assay.
The overall method development workflow is summarized in the diagram below.
Caption: Workflow for HPLC Method Development and Validation.
Final Optimized HPLC Method Protocol
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/DAD at 254 nm |
| Run Time | 15 minutes |
Reagent and Standard Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
Accurately weigh a sample containing approximately 25 mg of this compound and prepare in the same manner as the Standard Stock Solution. Dilute to a final target concentration of 100 µg/mL with the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol (ICH Q2(R2))
The developed method was validated to demonstrate its suitability for the intended purpose.[12][13]
System Suitability
Before each validation run, six replicate injections of the 100 µg/mL working standard were performed. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][8][14] A sample solution (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample + 1 mL of 1N HCl, heated at 80°C for 4 hours, then neutralized.
-
Base Hydrolysis: 1 mL of sample + 1 mL of 1N NaOH, heated at 80°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of sample + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
The stressed samples were diluted to 100 µg/mL and analyzed. The method is considered specific if the analyte peak is free from co-eluting peaks, as determined by peak purity analysis using a Diode Array Detector (DAD).
Caption: Specificity assessment via Forced Degradation pathways.
Linearity and Range
Linearity was established by preparing a series of solutions from 25 µg/mL to 150 µg/mL (25, 50, 75, 100, 125, 150 µg/mL) from the stock solution. A calibration curve was constructed by plotting peak area against concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by the standard addition method. The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-day precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| % RSD for Repeatability | ≤ 2.0% |
| % RSD for Intermediate Precision | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The effect on retention time and peak area was monitored, and system suitability parameters were checked to ensure they remained within the acceptance criteria.
Results and Discussion
The developed method successfully separated this compound from all degradation products, with the main peak showing a retention time of approximately 6.5 minutes. Peak purity analysis confirmed spectral homogeneity across all stress conditions, validating the method as stability-indicating. All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is reliable for its intended use. A summary of typical validation results is presented below.
Table 1: Summary of Validation Data
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: 0.85%; Intermediate: 1.10% |
| Robustness | No significant impact on results; SST passed under all conditions. |
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method for the analysis of this compound has been successfully developed and validated according to ICH guidelines. The method is stability-indicating and suitable for routine quality control analysis and stability studies in the pharmaceutical and chemical industries.
References
- 1. actascientific.com [actascientific.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 4926-55-0 [sigmaaldrich.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. waters.com [waters.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Utilization of 2-((2-Nitrophenyl)amino)ethanol in the Synthesis of Potential Glycogen Phosphorylase Inhibitors
Introduction
The quest for novel and selective enzyme inhibitors remains a cornerstone of modern drug discovery. The β-amino alcohol scaffold, a privileged motif in medicinal chemistry, serves as a versatile backbone for the generation of compounds with a wide array of biological activities.[1] 2-((2-Nitrophenyl)amino)ethanol, a readily accessible synthetic intermediate, presents a unique trifecta of reactive functionalities: a secondary amine, a primary alcohol, and a reducible nitro group. This combination makes it an attractive starting material for the construction of diverse molecular architectures, particularly heterocyclic systems known for their therapeutic potential.[2]
This technical guide delineates the application of this compound in the synthesis of a promising class of enzyme inhibitors: (phenylamino)quinoxalinone derivatives. These compounds have been identified as inhibitors of glycogen phosphorylase (GP), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[3][4] We will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and methodologies for the biological evaluation of the resulting compounds as potential glycogen phosphorylase inhibitors.
Scientific Rationale: The Strategic Advantage of this compound
The utility of this compound as a precursor for quinoxaline-based enzyme inhibitors is rooted in its inherent chemical functionalities. The core synthetic strategy involves an intramolecular condensation reaction. The nitro group, upon reduction to an amine, and the secondary amine, provide the two necessary nucleophiles to form the quinoxaline ring system when reacted with a suitable 1,2-dicarbonyl compound.
Modern synthetic methodologies, such as iron-catalyzed transfer hydrogenative condensation, offer an elegant and atom-economical approach.[5][6] In this one-pot reaction, a vicinal diol can serve a dual role: as a hydrogen donor for the reduction of the nitro group and, upon oxidation, as the source of the 1,2-dicarbonyl moiety required for cyclization. This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents.
Experimental Protocols
Part 1: Synthesis of Quinoxaline Derivatives from this compound
This protocol describes a one-pot iron-catalyzed transfer hydrogenative condensation for the synthesis of quinoxaline derivatives from this compound and a vicinal diol.
Materials:
-
This compound
-
Vicinal diol (e.g., 1-phenylethane-1,2-diol)
-
Tricarbonyl(η⁴-cyclopentadienone) iron complex (Knölker complex)
-
Trimethylamine N-oxide
-
o-xylene (anhydrous)
-
Standard laboratory glassware and purification apparatus
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the vicinal diol (1.2 mmol), the cyclopentadienyl iron complex (5 mol%), and trimethylamine N-oxide (1.5 mmol).
-
Add anhydrous o-xylene (5 mL) to the flask.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired quinoxaline derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of quinoxaline derivatives.
Part 2: Biological Evaluation: In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized quinoxaline derivatives against glycogen phosphorylase. The assay is based on the detection of glucose-1-phosphate (G1P) produced by the enzyme.
Materials:
-
Synthesized quinoxaline derivatives
-
Glycogen Phosphorylase Colorimetric Assay Kit (e.g., Sigma-Aldrich MAK417 or equivalent)
-
Glycogen phosphorylase enzyme
-
Glycogen (substrate)
-
Glucose-1-phosphate (for standard curve)
-
Assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents as per the instructions provided with the Glycogen Phosphorylase Colorimetric Assay Kit. This typically includes reconstituting the enzyme mix, developer, and substrate mix.
-
Standard Curve Preparation: Prepare a series of glucose-1-phosphate standards in the assay buffer to generate a standard curve.
-
Inhibitor Preparation: Dissolve the synthesized quinoxaline derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute the stock solutions with assay buffer to achieve a range of desired test concentrations.
-
Assay Procedure: a. To the wells of a 96-well microplate, add the assay buffer. b. Add the synthesized inhibitor solutions to the respective wells. Include a positive control (a known glycogen phosphorylase inhibitor, e.g., CP-91149) and a negative control (solvent only). c. Add the glycogen phosphorylase enzyme to all wells except the blank. d. Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzyme. e. Initiate the enzymatic reaction by adding the glycogen substrate to all wells. f. Incubate the plate at 37 °C for 30-60 minutes. g. Stop the reaction and develop the color according to the assay kit protocol. This usually involves adding a developer mix that converts the G1P produced into a colored product. h. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Use the standard curve to determine the concentration of G1P produced in each well. c. Calculate the percentage of inhibition for each concentration of the synthesized compounds using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100 d. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Diagram 2: Enzyme Inhibition Assay Workflow
Caption: A step-by-step workflow for the glycogen phosphorylase inhibition assay.
Data Presentation
The inhibitory activities of the synthesized quinoxaline derivatives should be summarized in a clear and concise table for easy comparison.
Table 1: Inhibitory Activity of Synthesized Quinoxaline Derivatives against Glycogen Phosphorylase
| Compound ID | Structure | IC₅₀ (µM) |
| Control | CP-91149 | Reported Value (e.g., 0.13 µM)[3] |
| Derivative 1 | [Insert Structure] | [Experimental Value] |
| Derivative 2 | [Insert Structure] | [Experimental Value] |
| Derivative 3 | [Insert Structure] | [Experimental Value] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The synthesis protocol includes in-process monitoring (TLC/LC-MS) and comprehensive final product characterization (NMR, HRMS) to ensure the identity and purity of the synthesized compounds. The biological evaluation protocol incorporates both positive and negative controls to validate the assay performance. The use of a known inhibitor as a positive control provides a benchmark for the activity of the newly synthesized compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of quinoxaline derivatives with the potential to act as glycogen phosphorylase inhibitors. The one-pot, iron-catalyzed transfer hydrogenative condensation provides an efficient and environmentally conscious route to these compounds. The detailed protocols provided in this guide offer a robust framework for researchers in medicinal chemistry and drug development to synthesize and evaluate a novel class of potential therapeutic agents for type 2 diabetes.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02532E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 2-((2-Nitrophenyl)amino)ethanol for Enhanced Biological Screening
Abstract & Introduction: Unlocking Molecular Potential
In modern drug discovery and chemical biology, the journey from a hit compound to a viable lead is often paved with structural modifications. The parent molecule, 2-((2-Nitrophenyl)amino)ethanol, presents a compelling scaffold for the generation of a focused chemical library. Its structure features three distinct points for chemical modification: a secondary amine, a primary alcohol, and an electronically versatile nitroaromatic ring.[1] While potentially useful in its own right for drug screening studies, its physicochemical properties—such as polarity, volatility, and solubility—may not be optimal for all biological assays.[2]
Derivatization serves as a critical strategy to overcome these limitations. By chemically modifying the parent scaffold, researchers can systematically tune its properties to enhance performance in high-throughput screening (HTS) and subsequent biological assays.[3][4] The core objectives of derivatizing this molecule are:
-
To Modulate Physicochemical Properties: Enhance solubility, improve cell membrane permeability, and increase metabolic stability.
-
To Improve Detection & Analysis: Introduce chromophores or fluorophores for easier detection in various analytical techniques like HPLC.[4][5][6]
-
To Explore Structure-Activity Relationships (SAR): Generate a diverse library of analogues to systematically probe interactions with biological targets, identifying key structural features required for activity.
-
To Enhance Target Engagement: Introduce new functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with a target protein or enzyme.
This application note provides a comprehensive guide for researchers, outlining detailed protocols for the strategic derivatization of this compound at its amine and alcohol functionalities. We further explore an advanced strategy involving the reduction of the nitro group to unlock a third vector for chemical diversification. Each protocol is supported by a rationale for the experimental choices and a robust workflow for the purification and characterization of the resulting derivatives, ensuring scientific integrity from synthesis to screening.
Synthesis and Baseline Characterization of the Parent Scaffold
Before derivatization, it is imperative to synthesize and verify the purity of the starting material, this compound. The following protocol is adapted from established literature procedures.[1][7]
Protocol: Synthesis of this compound
Materials:
-
1-chloro-2-nitrobenzene (reactant)
-
2-aminoethanol (reactant)
-
n-Butanol (nBuOH, solvent)
-
Diethyl ether (extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 1 L round-bottom flask, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol).
-
Add n-Butanol (400 mL) to the flask.
-
Heat the mixture under reflux for 6 hours using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the n-Butanol.
-
Take up the resulting residue in deionized water (250 mL) and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The expected product is an orange solid with a melting point of approximately 78°C and a typical yield of around 75%.[7] Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Scientist's Note (Causality): A large excess of 2-aminoethanol is used to act as both a nucleophile and a base to neutralize the HCl generated during the nucleophilic aromatic substitution reaction, driving the reaction to completion. n-Butanol is chosen as a solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, accelerating the rate of substitution.
Baseline Characterization
The identity and purity of the synthesized this compound (MW: 182.18 g/mol ) must be confirmed before proceeding.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure.[8][9] The spectra should be consistent with the expected shifts for the aromatic, methylene, and exchangeable (NH, OH) protons.
-
Mass Spectrometry (MS): LC-MS analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 183.19. This confirms the correct molecular weight.[10]
-
Purity Analysis: HPLC with UV or PDA detection is recommended to assess the purity of the compound, which should ideally be >95% before use in derivatization reactions.
Derivatization Strategies and Protocols
The presence of both a secondary amine and a primary alcohol allows for two distinct and orthogonal derivatization pathways.
Caption: Primary derivatization pathways for the parent scaffold.
Strategy 1: Acylation of the Secondary Amine
Acylation converts the secondary amine into an amide. This modification removes a hydrogen bond donor and can significantly alter the molecule's polarity, lipophilicity, and metabolic stability.
3.1.1 Protocol: Synthesis of N-(2-hydroxyethyl)-N-(2-nitrophenyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq, non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (e.g., 1.82 g, 10 mmol) in anhydrous DCM (50 mL) in a flask under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol).
-
Slowly add acetyl chloride (0.79 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water (30 mL) and then brine (30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
Purify the crude product using flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Scientist's Note (Causality): The reaction is performed at 0°C to control the exothermic reaction between the acid chloride and the amine. A non-nucleophilic base (TEA) is essential to scavenge the HCl byproduct without competing with the substrate for the acetyl chloride. Anhydrous conditions are critical as acetyl chloride reacts readily with water.
Strategy 2: Esterification of the Primary Alcohol
Esterification of the primary alcohol adds a lipophilic group, which can be crucial for improving passive diffusion across cell membranes. Using a derivatizing agent with a strong chromophore, such as 3,5-dinitrobenzoyl chloride, can also facilitate detection and quantification.[11]
3.2.1 Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethyl 3,5-dinitrobenzoate
Materials:
-
This compound (1.0 eq)
-
3,5-Dinitrobenzoyl chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.82 g, 10 mmol) in anhydrous pyridine (20 mL) in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 3,5-dinitrobenzoyl chloride (2.54 g, 11 mmol) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction completion by TLC.
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash the organic solution sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, water (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Scientist's Note (Causality): In this case, pyridine serves as both the solvent and the base. The secondary amine on the substrate is less nucleophilic than the primary alcohol due to steric hindrance and the electron-withdrawing effect of the nitrophenyl ring, leading to preferential reaction at the alcohol under these conditions. However, some N-acylation may occur, necessitating chromatographic purification.
| Strategy | Functional Group | Reagent Example | Derivative Class | Expected Mass Shift | Potential Screening Enhancement |
| Acylation | Secondary Amine | Acetyl Chloride | Amide | +42.04 Da | Increased lipophilicity, altered H-bonding profile. |
| Sulfonylation | Secondary Amine | Dansyl Chloride | Sulfonamide | +233.29 Da | Introduces a fluorescent tag for specific assays. |
| Esterification | Primary Alcohol | 3,5-Dinitrobenzoyl Chloride | Ester | +194.12 Da | Increased lipophilicity, adds a strong UV chromophore. |
| Etherification | Primary Alcohol | Benzyl Bromide | Ether | +90.12 Da | Increases steric bulk and lipophilicity. |
Advanced Strategy: Nitro Group Reduction & Secondary Derivatization
The nitro group is not merely a passive substituent; it is a key functional handle. Its reduction to a primary aniline opens up a vast new landscape for derivatization, creating a di-amino scaffold. This transformation can dramatically alter the compound's electronic properties and biological activity profile.[12] Catalytic hydrogenation is a clean and efficient method for this reduction.[13]
4.1 Protocol: Synthesis of 2-((2-Aminophenyl)amino)ethanol
-
Dissolve this compound (5.0 g) in methanol or ethanol (100 mL).
-
Carefully add Palladium on carbon (10% Pd/C, ~10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, 2-((2-aminophenyl)amino)ethanol, which can then be used in subsequent derivatization reactions targeting either of the three functional groups (primary amine, secondary amine, alcohol).
Analytical Workflow for Derivative Validation
A new chemical entity is only as reliable as its characterization. A rigorous, self-validating analytical workflow is non-negotiable before submitting derivatives for biological screening. Failure to confirm structure and purity can lead to misleading results and wasted resources.
Caption: A self-validating workflow for derivative characterization.
This workflow ensures that every compound entering a biological assay has a confirmed structure and a documented level of purity, upholding the principles of trustworthy and reproducible science.[10][14]
Conclusion
The derivatization of this compound is a powerful and accessible strategy for generating novel chemical entities for biological screening. By systematically targeting the amine, alcohol, and nitro functionalities, researchers can create a focused library with diverse physicochemical and pharmacological properties. The detailed protocols and validation workflows presented in this application note provide a robust framework for synthesizing, purifying, and characterizing these derivatives, ultimately enhancing the probability of discovering compounds with significant biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Derivatization-based High-throughput Bioanalysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. news-medical.net [news-medical.net]
- 10. latrobe.edu.au [latrobe.edu.au]
- 11. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-((2-Nitrophenyl)amino)ethanol in the Advancement of Azo Disperse Dyes for Advanced Material Applications
This technical guide provides an in-depth exploration of 2-((2-Nitrophenyl)amino)ethanol, a versatile nitroaromatic compound, and its pivotal role as a precursor in the synthesis of high-performance azo disperse dyes. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed application notes and robust protocols for the synthesis and utilization of this compound in the creation of novel functional materials.
Introduction: Unveiling the Potential of a Key Intermediate
This compound, a stable, orange-red crystalline powder, serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring a reactive secondary amine, a hydroxyl group, and a nitro-functionalized aromatic ring, offers a unique combination of functionalities. These characteristics make it an ideal candidate for the synthesis of a variety of complex organic molecules, most notably azo disperse dyes. While its application in medicinal chemistry is an area of ongoing research, its utility as a dye intermediate is well-established, with a Chinese patent highlighting its use in hair dye formulations.[2][3] This guide will focus on its well-documented role in the synthesis of disperse dyes for textile applications and explore its potential in other advanced material domains.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [4] |
| Molecular Weight | 182.18 g/mol | [5] |
| Appearance | Orange-red crystalline powder | [1] |
| CAS Number | 4926-55-0 | [4] |
The synthesis of this compound is a straightforward and high-yielding process, making it an economically viable starting material for industrial applications.
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established method.[5]
Materials:
-
1-chloro-2-nitrobenzene
-
2-aminoethanol
-
n-Butanol (nBuOH)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1.0 eq) and an excess of 2-aminoethanol (approx. 6.0 eq) in n-butanol.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the n-butanol.
-
Redissolve the residue in water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an orange solid.
Expected Yield: ~75%
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Azo Disperse Dyes
The primary and most extensively documented application of this compound is in the synthesis of monoazo disperse dyes. These dyes are crucial for coloring hydrophobic synthetic fibers such as polyester and nylon. The synthesis involves a two-step process: diazotization of an aromatic amine followed by coupling with a suitable coupling agent. In this context, this compound serves as a versatile precursor that can be either diazotized or used as a coupling component after reduction of the nitro group.
Diazotization and Coupling: The Core of Azo Dye Synthesis
Azo dyes are characterized by the presence of the azo group (-N=N-), which acts as a chromophore. The general synthesis involves the reaction of a diazonium salt with an electron-rich coupling component.
Caption: General mechanism of azo dye synthesis.
Protocol 2: General Procedure for the Synthesis of a Monoazo Disperse Dye
This protocol provides a general framework for synthesizing a disperse dye using a derivative of this compound. For this example, we will consider the diazotization of a generic aromatic amine and coupling with a naphthol derivative, a common practice in disperse dye synthesis.[6]
Materials:
-
Aromatic amine (e.g., p-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
1-Naphthol (or other suitable coupling agent)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Beakers
-
Stirring apparatus
Procedure:
Part A: Diazotization
-
Dissolve the aromatic amine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Part B: Coupling Reaction
-
In a separate beaker, dissolve the coupling agent (e.g., 1-Naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Filter the dye, wash thoroughly with cold water until the washings are neutral, and dry the product.
Recrystallization:
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
Potential and Future Directions
While the primary application of this compound is in the dye industry, its versatile structure suggests potential for use in other advanced materials. The presence of the nitro group opens pathways for further chemical modifications, such as reduction to an amine, which can then be used for polymerization or derivatization.
-
Nonlinear Optical (NLO) Materials: The nitroaniline scaffold is a well-known chromophore in NLO materials. Derivatives of this compound could be explored for their second- and third-order NLO properties.
-
Polymer Synthesis: The amino and hydroxyl groups can be utilized for step-growth polymerization to form polyamides, polyesters, or polyurethanes. The nitro group can be retained for specific functionalities or reduced to an amine for further cross-linking.
-
Chemical Sensors: The aromatic amine structure can be functionalized to create chemosensors for the detection of specific ions or molecules.
Further research is warranted to fully explore the potential of this compound and its derivatives in these and other areas of materials science.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-((2-Nitrophenyl)amino)ethanol
Welcome to the technical support guide for the synthesis of 2-((2-Nitrophenyl)amino)ethanol (CAS: 4926-55-0). This resource is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable chemical intermediate. Here, we address common challenges encountered during its synthesis via Nucleophilic Aromatic Substitution (SNAr) and provide scientifically grounded, actionable solutions.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic amino group of ethanolamine attacks the electron-deficient aromatic ring of a 2-halonitrobenzene, displacing the halide leaving group. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (NO₂) positioned ortho to the leaving group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1][2]
Reaction Scheme:
-
Reactants : 2-Halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) and 2-aminoethanol (ethanolamine).
-
Product : this compound.
-
Mechanism : Addition-Elimination.[2]
Below is a workflow diagram illustrating the key stages of the synthesis and subsequent troubleshooting logic.
Caption: General workflow and troubleshooting logic for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues that can lead to suboptimal yields and provides structured advice to resolve them.
Question 1: My reaction yield is very low, or the reaction stalls. What are the likely causes?
Low conversion is a frequent issue stemming from several factors related to reaction kinetics and conditions.
Answer:
Several factors can contribute to low or stalled conversion. Systematically investigate the following:
A. Choice of Leaving Group: The reactivity of the 2-halonitrobenzene is critical. The rate-determining step in this SNAr reaction is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond.[3] Therefore, reactivity is governed by the electronegativity of the halogen, which makes the ipso-carbon more electrophilic.
-
Reactivity Order : F > Cl > Br > I.[2]
-
Recommendation : If you are using 1-chloro-2-nitrobenzene and experiencing low conversion, switching to 1-fluoro-2-nitrobenzene will significantly increase the reaction rate.[4][5]
B. Reaction Temperature and Duration: SNAr reactions require sufficient thermal energy to overcome the activation barrier.
-
Insight : A literature procedure using 1-chloro-2-nitrobenzene specifies refluxing in n-butanol for 6 hours to achieve a 75% yield.[6][7] If your temperature is too low or the reaction time too short, the reaction may not proceed to completion.
-
Recommendation : Ensure your reaction is heated to a suitable temperature (e.g., reflux) and monitored over an adequate period. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the limiting starting material.
C. Solvent Selection: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex intermediate.
-
Principle : Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred for SNAr reactions as they solvate the cation of any salt byproducts without strongly solvating and deactivating the amine nucleophile.[5][8] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[8][9]
-
Recommendation : While alcohols like n-butanol can be used, if the yield is poor, consider switching to a polar aprotic solvent like DMSO or DMF. Be aware that these solvents require more rigorous purification steps.
D. Role and Stoichiometry of Base: The reaction generates one equivalent of acid (e.g., HCl or HF), which will protonate the ethanolamine nucleophile, rendering it inactive. A base is required to neutralize this acid.
-
Strategy 1 (Excess Nucleophile) : A common and effective strategy is to use a large excess of ethanolamine (e.g., 4-6 equivalents).[6] In this case, ethanolamine acts as both the nucleophile and the base.
-
Strategy 2 (External Base) : Alternatively, use a slight excess of ethanolamine (e.g., 1.2-1.5 equivalents) along with an inorganic base like K₂CO₃ or NaHCO₃ (2-3 equivalents).[5] This can simplify purification by avoiding the need to remove large amounts of unreacted ethanolamine.
| Parameter | Recommendation for Low Conversion | Rationale |
| Aryl Halide | Use 1-fluoro-2-nitrobenzene instead of the chloro- derivative. | Fluorine's high electronegativity strongly activates the ring for nucleophilic attack.[2][4] |
| Temperature | Increase to reflux, ensuring adequate reaction time (monitor by TLC). | Provides necessary activation energy for the SNAr mechanism. |
| Solvent | Switch from protic (e.g., alcohols) to polar aprotic (e.g., DMSO, DMF). | Polar aprotic solvents stabilize the charged intermediate without deactivating the nucleophile.[8] |
| Base | Ensure at least 2 equivalents of base are present (either excess ethanolamine or an external base). | Prevents protonation and deactivation of the nucleophile by the acid byproduct.[10][11] |
Question 2: My final product is impure, showing significant side products. How can I improve its purity?
Formation of side products is typically caused by secondary reactions competing with the desired SNAr pathway.
Answer:
The primary side product in this synthesis is often the bis-arylated species, where a second molecule of 2-halonitrobenzene reacts with the secondary amine of the desired product.
Caption: Competing reaction pathways leading to desired product and bis-arylated side product.
A. Control of Stoichiometry: The most effective way to suppress the formation of the bis-arylated product is to control the relative concentrations of the reactants.
-
Principle : The secondary amine of the product is less nucleophilic than the primary amine of ethanolamine due to steric hindrance and the electron-withdrawing effect of the nitrophenyl group. However, if the concentration of the 2-halonitrobenzene electrophile is high relative to the ethanolamine nucleophile, the side reaction can become significant.
-
Recommendation :
-
Use an Excess of Ethanolamine : Employing a significant excess of ethanolamine (4-6 equivalents) ensures that the 2-halonitrobenzene is more likely to encounter the primary amine starting material than the secondary amine product.[6][12]
-
Slow Addition : If using near-stoichiometric amounts, add the 2-halonitrobenzene solution slowly (e.g., via an addition funnel) to the heated solution of ethanolamine. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction.
-
B. Temperature Control: While high temperatures are needed to drive the reaction, excessive heat can sometimes promote side reactions.
-
Recommendation : Do not exceed the required reflux temperature. If bis-arylation is a persistent issue even with controlled stoichiometry, consider running the reaction at a slightly lower temperature for a longer period, especially when using the more reactive 1-fluoro-2-nitrobenzene.
C. Purification Strategy: If side products form, an effective purification strategy is essential.
-
Recrystallization : The desired product is an orange solid.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective at removing the less polar bis-arylated impurity.
-
Column Chromatography : For high-purity material, silica gel chromatography using a solvent gradient (e.g., hexanes/ethyl acetate) can provide excellent separation.
Frequently Asked Questions (FAQs)
Q1: Can I run this reaction without a solvent ("neat")? A: Yes, this is a viable strategy, particularly if using a large excess of liquid ethanolamine. The ethanolamine serves as both the reactant and the solvent. This can simplify the process by eliminating the need for solvent removal, but the reaction mixture may become very thick, requiring efficient mechanical stirring. The workup will also require careful removal of the large excess of ethanolamine.
Q2: My final product is a dark, oily residue instead of an orange solid. What happened? A: This typically indicates either incomplete removal of a high-boiling solvent (like n-butanol or DMSO) or the presence of significant impurities or decomposition products. Ensure that solvent removal via rotary evaporation was complete (use high vacuum and gentle heating). If the issue persists, it points to a purity problem that requires revisiting the reaction conditions and enhancing the purification protocol (e.g., column chromatography before attempting crystallization).
Q3: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this reaction? A: While the SNAr mechanism itself does not inherently require an inert atmosphere, it is good laboratory practice, especially when heating reactions with amines for extended periods. Amines can be susceptible to oxidation at high temperatures, which can lead to colored impurities. Using an inert atmosphere is a simple measure to prevent potential side reactions and improve the final product's quality.
Q4: How do I properly dispose of the waste from this reaction? A: Waste should be segregated into halogenated and non-halogenated organic streams as appropriate. Aqueous waste containing ethanolamine should be neutralized before disposal. Always follow your institution's specific chemical waste disposal guidelines and consult the Safety Data Sheets (SDS) for all reagents used.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
common side products in the synthesis of 2-((2-Nitrophenyl)amino)ethanol
Technical Support Center: Synthesis of 2-((2-Nitrophenyl)amino)ethanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Synthesis Pathway
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process typically involves the reaction of 2-nitrochlorobenzene with an excess of 2-aminoethanol.[1][2] The electron-withdrawing nature of the nitro group at the ortho position activates the aromatic ring, making the chlorine-bearing carbon atom electrophilic and susceptible to attack by the nucleophilic amine of ethanolamine.[3][4] This reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the chloride leaving group is eliminated.[5][6]
While this synthesis is generally robust, the presence of multiple reactive sites and potential impurities in starting materials can lead to the formation of several side products. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify, minimize, and eliminate these impurities.
Technical Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: I've isolated my product, but analytical data (NMR/LC-MS) suggests the presence of an isomeric impurity that is difficult to remove by standard recrystallization. What is this impurity and where does it come from?
A: The most common and challenging impurity is the constitutional isomer, 2-((4-nitrophenyl)amino)ethanol .
-
Causality: This side product does not form from a side reaction of your primary reagents but rather from an impurity present in your starting material, 2-nitrochlorobenzene. The industrial synthesis of 2-nitrochlorobenzene is achieved by the nitration of chlorobenzene, which yields a mixture of isomers.[7][8] A typical composition is 34-36% 2-nitrochlorobenzene and 63-65% 4-nitrochlorobenzene.[7][8]
-
Mechanism: The 4-nitrochlorobenzene isomer is also activated towards SNAr and reacts with 2-aminoethanol under the same conditions as the ortho-isomer, producing the para-substituted product. Because their polarity and molecular weights are identical, they often co-crystallize, making separation by simple recrystallization challenging.
-
Troubleshooting & Prevention:
-
Starting Material Purity Check: Before beginning the synthesis, analyze your 2-nitrochlorobenzene starting material by GC or HPLC to quantify the level of 4-nitrochlorobenzene impurity.
-
Source High-Purity Reagents: If possible, procure 2-nitrochlorobenzene with a specified low percentage of the para-isomer.
-
Advanced Purification: If the impurity is already present in your product, separation may require column chromatography.
-
Q2: My reaction yield is significantly lower than expected, and I've detected a higher molecular weight byproduct. What could this be?
A: A common cause for reduced yield is the formation of a bis-arylated side product, N,N-bis(2-nitrophenyl)ethanolamine .
-
Causality: This occurs when the secondary amine of the desired product, this compound, acts as a nucleophile and reacts with a second molecule of 2-nitrochlorobenzene.
-
Mechanism: While the primary amine of 2-aminoethanol is more nucleophilic, if the reaction is run with an insufficient excess of 2-aminoethanol or if there are localized concentration gradients (poor mixing), this over-reaction can become significant.
-
Troubleshooting & Prevention:
-
Maintain a Large Excess of Ethanolamine: The literature protocol specifies a significant molar excess (e.g., 6-fold) of 2-aminoethanol relative to 2-nitrochlorobenzene.[1][2] This ensures that a molecule of 2-nitrochlorobenzene is statistically far more likely to encounter a primary amine than the less-reactive secondary amine of the product.
-
Ensure Homogeneous Mixing: Use adequate stirring throughout the reaction, especially during the initial heating phase, to prevent localized "hot spots" where the concentration of 2-aminoethanol might be depleted.
-
Q3: After the workup, my crude product is an oil or fails to solidify properly. How do I remove unreacted starting materials?
A: This issue is often due to residual unreacted 2-nitrochlorobenzene and the large excess of 2-aminoethanol.
-
Causality: 2-nitrochlorobenzene is a low-melting solid (m.p. 33 °C) and can form an oily eutectic mixture with the product.[9] 2-aminoethanol is a viscous liquid and must be thoroughly removed.
-
Troubleshooting & Prevention:
-
Solvent Removal: Ensure the reaction solvent (e.g., n-butanol) is completely removed under reduced pressure.
-
Aqueous Workup: The prescribed workup involves dissolving the residue in water and extracting with a solvent like diethyl ether.[1][2] 2-aminoethanol is highly water-soluble and will partition into the aqueous phase.
-
Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) helps to remove the last traces of water and water-soluble impurities like ethanolamine.
-
Purification: If unreacted 2-nitrochlorobenzene persists, it can typically be removed during recrystallization, as its solubility profile is different from the desired product.
-
Q4: My final product has a very intense yellow-to-red color. Is this indicative of an impurity?
A: Not necessarily. The product itself, this compound, is an intensely colored crystalline solid, typically described as orange or yellow-red.[1] The color arises from the nitroanilino chromophore in the molecule. However, a significant darkening or deviation from the expected color could indicate the presence of degradation products or other highly conjugated impurities. Always confirm purity with analytical methods like melting point determination, TLC, and spectroscopy, rather than relying on color alone.
Summary of Key Side Products
| Side Product Name | Structure (SMILES) | Molecular Weight ( g/mol ) | Primary Cause of Formation |
| 2-((4-Nitrophenyl)amino)ethanol | O=--INVALID-LINK--C1=CC=C(NCCO)C=C1 | 182.18 | Isomeric impurity (4-nitrochlorobenzene) in the starting material.[7] |
| N,N-bis(2-Nitrophenyl)ethanolamine | OCCN(C1=CC=CC=C1--INVALID-LINK--[O-])C2=CC=CC=C2--INVALID-LINK--[O-] | 303.27 | Insufficient excess of 2-aminoethanol, allowing the product to react again. |
| 2-Nitrochlorobenzene | O=--INVALID-LINK--C1=CC=CC=C1Cl | 157.55 | Incomplete reaction; unreacted starting material. |
| 2-Aminoethanol | NCCO | 61.08 | Excess reagent used to drive the reaction to completion. |
Visual Diagrams
Reaction Mechanisms
Caption: Main reaction pathway and formation of key side products.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
1-chloro-2-nitrobenzene (e.g., 50.0 g, 0.317 mol)
-
2-aminoethanol (e.g., 116.3 g, 1.904 mol, ~6 eq)
-
n-Butanol (400 mL)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 1-chloro-2-nitrobenzene, 2-aminoethanol, and n-butanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of the 2-nitrochlorobenzene spot.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the n-butanol and excess 2-aminoethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (e.g., 500 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which should be an orange or yellow solid.
Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an appropriately sized Erlenmeyer flask.
-
Select a suitable recrystallization solvent system. A mixture of ethanol and water or isopropanol is often effective.
-
Add the minimum amount of the hot solvent (or the more soluble solvent, e.g., ethanol) to the crude solid until it is fully dissolved.
-
If using a co-solvent system, slowly add the less soluble solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven. The pure product should be an orange solid with a melting point of approximately 78 °C.[1]
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Nitrochlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
purification of crude 2-((2-Nitrophenyl)amino)ethanol by recrystallization
Technical Support Center: Purification of 2-((2-Nitrophenyl)amino)ethanol
Welcome to the technical support guide for the purification of crude this compound via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification process.
The fundamental principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature, while upon cooling, the desired compound's solubility decreases, leading to the formation of pure crystals. Insoluble impurities are removed via hot filtration, while soluble impurities remain in the cold mother liquor.[3]
This guide provides a structured approach, combining established protocols with field-proven insights to ensure a high-purity yield.
Properties of this compound
A thorough understanding of the compound's physical properties is critical for designing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 4926-55-0 | [4][5] |
| Molecular Formula | C₈H₁₀N₂O₃ | [4][5] |
| Molecular Weight | 182.18 g/mol | [6][7] |
| Appearance | Yellow to orange-red crystalline powder | [6][8] |
| Melting Point | 71-78 °C | [6][7] |
| Solubility | Slightly soluble in methanol and chloroform.[6] Ethanol or an ethanol/water mixture is commonly used for recrystallization.[6] |
Recommended Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks, Buchner funnel, filter flask, boiling chips[9]
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Solvent Selection & Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a boiling chip.
-
In a separate flask, heat the primary solvent (ethanol).
-
Add the minimum amount of hot ethanol to the crude solid to dissolve it completely.[10][11] This is a critical step; adding excessive solvent is the most common reason for poor yield.[12][13] Keep the solution at or near its boiling point during this process.
-
-
Decolorization (Optional):
-
If the solution is highly discolored with impurities (beyond its natural orange hue), remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Excessive charcoal will adsorb your product and drastically reduce the yield.[12]
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[10] This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[14] Slow cooling is essential for the formation of large, pure crystals.[14]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection & Washing:
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel.[1] For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used: This is the most common error, leaving the product dissolved in the mother liquor even when cold.[11][12][13] 2. Premature crystallization: The product crystallized in the funnel during hot filtration. 3. Inappropriate solvent choice: The compound is too soluble in the solvent, even at low temperatures. | 1. Reheat the solution and boil off a portion of the solvent to increase concentration, then attempt to cool and crystallize again.[12] 2. Ensure the filtration apparatus is pre-heated. If crystallization occurs, redissolve the material with a small amount of hot solvent and pass it through the filter. 3. Recover the solid by evaporating all the solvent and repeat the recrystallization with a different solvent or solvent mixture.[12] |
| Oiling Out (Product separates as an oil, not crystals) | 1. Melting point depression: The compound is highly impure, causing its melting point to be lower than the solvent's boiling point.[13] 2. Solution is supersaturated: The concentration of the solute is too high. 3. Cooling is too rapid. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool very slowly.[13] 2. If using a mixed-solvent system (e.g., ethanol/water), add more of the "good" solvent (ethanol) until the oil redissolves, then cool slowly. 3. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization.[11][13] |
| Crystals Do Not Form | 1. Supersaturation: The solution has cooled but contains more solute than its normal saturation point.[13] 2. Insufficient cooling: The solution is not cold enough for crystallization to occur. | 1. Induce crystallization: Scratch the inner surface of the flask with a glass stirring rod or add a "seed crystal" of the pure compound.[11][13] 2. Cool the solution in a colder bath (e.g., salt-ice bath) and continue to scratch the flask gently.[13] |
| Product is still impure after recrystallization | 1. Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice. 2. Insufficient washing: Soluble impurities from the mother liquor remain on the crystal surfaces. 3. Co-crystallization: The impurity has similar solubility properties to the desired product. | 1. Repeat the recrystallization, ensuring the solution cools as slowly as possible without disturbance. 2. Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration. 3. A second recrystallization may be necessary. If purity does not improve, consider an alternative purification method like column chromatography.[6] |
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right solvent for recrystallization?
-
Q2: What are the common impurities in crude this compound?
-
Common impurities arise from the synthesis, which typically involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.[7] Therefore, unreacted starting materials are the most likely impurities. Side-reaction products may also be present.
-
-
Q3: My purified product is still colored. Is it impure?
-
Not necessarily. This compound is inherently a yellow to orange-red crystalline solid.[8] The goal of purification is to remove impurity-related colors, not the natural color of the compound. Purity should be confirmed by melting point analysis or spectroscopy.
-
-
Q4: What is a "mixed-solvent" recrystallization and when should I use it?
-
A mixed-solvent system is used when no single solvent has the ideal solubility properties.[14] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise to the hot solution until it becomes cloudy (the saturation point).[14] For this compound, you could dissolve it in hot ethanol (good solvent) and add hot water (bad solvent) until turbidity appears, then cool.
-
-
Q5: What safety precautions should I take?
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a skin and eye irritant. Handle hot solvents with care to avoid burns and inhalation of vapors.
-
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. scbt.com [scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
stability issues of 2-((2-Nitrophenyl)amino)ethanol under different pH conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2-((2-Nitrophenyl)amino)ethanol Under Different pH Conditions
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various pH environments. As a molecule incorporating a secondary amine, a primary alcohol, and a nitroaromatic ring, its behavior in acidic, neutral, and alkaline solutions can be complex. Understanding these stability characteristics is crucial for its effective use in research and development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Degradation of this compound in Acidic Solutions (pH < 7)
-
Observation: You notice a decrease in the concentration of this compound over time when dissolved in an acidic buffer, accompanied by the appearance of new peaks in your analytical chromatogram.
-
Potential Cause: While aromatic nitro groups are generally stable to acid hydrolysis, the ethanolamine side chain can be susceptible to acid-catalyzed reactions. The secondary amine can be protonated, which may influence the overall stability of the molecule. Although less likely, acid-catalyzed dehydration of the primary alcohol could occur under harsh conditions (e.g., concentrated strong acids and high temperatures).
-
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, try to work at a less acidic pH. Determine the pKa of the secondary amine to understand its protonation state at different pH values.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to minimize the rate of any potential degradation reactions.
-
Inert Atmosphere: While not the primary cause of acid-mediated degradation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent any potential oxidative processes that might be exacerbated by acidic conditions.
-
Forced Degradation Study: To understand the degradation profile, consider performing a forced degradation study. Expose a sample of your compound to a strong acid (e.g., 0.1 M HCl) at a slightly elevated temperature and monitor the formation of degradation products over time using a stability-indicating analytical method like HPLC.[1][2]
-
Issue 2: Instability and Color Change of this compound in Alkaline Solutions (pH > 7)
-
Observation: Your solution of this compound in a basic buffer rapidly changes color (e.g., deepens in yellow or turns reddish-brown) and shows significant degradation.
-
Potential Cause: Nitroaromatic compounds can be susceptible to degradation in alkaline conditions. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. Furthermore, under strongly basic conditions, the nitro group itself can be reduced, especially in the presence of reducing agents. Studies on nitrobenzene have shown that it can be reduced to aniline in alkaline media.[3][4] The secondary amine and alcohol functionalities are generally more stable in basic conditions compared to acidic conditions, but the nitroaromatic system is the likely point of instability here.
-
Troubleshooting Steps:
-
pH Control: Avoid strongly alkaline conditions if possible. If a basic pH is required, use the mildest possible base and the lowest effective concentration.
-
Exclusion of Reducing Agents: Ensure your solution is free from any potential reducing agents that could facilitate the reduction of the nitro group.
-
Light Protection: Photochemical reactions can sometimes be initiated or accelerated under basic conditions. Protect your solutions from light.
-
Degradation Product Analysis: Use techniques like LC-MS to identify the major degradation products. The presence of compounds like 2-aminoaniline derivatives would suggest reduction of the nitro group.
-
Issue 3: Inconsistent Results and Poor Reproducibility in Stability Studies
-
Observation: You are observing significant variability in the stability of this compound across different experimental runs, even under seemingly identical pH and temperature conditions.
-
Potential Cause: Several factors could contribute to this variability:
-
Oxygen Content: Dissolved oxygen can lead to oxidative degradation of the ethanolamine side chain. The rate of oxidation can vary depending on the headspace in your reaction vessel and the agitation rate.
-
Trace Metal Contamination: Metal ions can catalyze degradation reactions.
-
Buffer Effects: Different buffer components can have specific catalytic effects on degradation pathways.
-
-
Troubleshooting Steps:
-
Deoxygenate Solutions: Before adding your compound, sparge your buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use High-Purity Reagents: Utilize high-purity solvents and buffer components to minimize trace metal contamination. Consider the use of a chelating agent like EDTA if metal-catalyzed degradation is suspected.
-
Consistent Buffer Preparation: Ensure meticulous and consistent preparation of your buffer solutions.
-
Control of Headspace: Maintain a consistent headspace and atmosphere in your experimental vessels.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
At neutral pH (around 7), this compound is expected to be relatively stable for short-term experiments at room temperature, provided it is protected from light and oxygen. However, for long-term storage in solution, it is advisable to store it at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere.
Q2: What are the likely degradation pathways for this compound under different pH conditions?
Based on its chemical structure, the following degradation pathways are plausible:
-
Acidic Conditions: Potential for N-dealkylation or O-dehydration of the ethanolamine side chain, although this would likely require harsh conditions.
-
Alkaline Conditions: The primary concern is the reduction of the nitro group to a nitroso, azoxy, or amino group.[3][4] Nucleophilic aromatic substitution on the nitro-activated ring is also a possibility.
-
Oxidative Conditions: The secondary amine and the benzylic C-N bond could be susceptible to oxidation, potentially leading to the formation of various oxidation products.
References
Technical Support Center: Purification of 2-((2-Nitrophenyl)amino)ethanol
Welcome to the technical support center for the synthesis and purification of 2-((2-Nitrophenyl)amino)ethanol (CAS 4926-55-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important chemical intermediate. Here, we provide in-depth, experience-based solutions to frequently asked questions and specific experimental challenges.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing step-by-step protocols and the scientific reasoning behind them.
Question 1: My crude product is a dark, oily residue instead of the expected orange solid. What happened and how can I purify it?
Answer:
The appearance of a dark, oily residue suggests the presence of significant impurities, likely from side reactions or decomposition. This is often caused by excessive heating during the synthesis or workup.[1] The primary goal is to induce crystallization and then remove the soluble impurities.
Underlying Causes:
-
Side Reactions: The reaction between 1-chloro-2-nitrobenzene and 2-aminoethanol can lead to di-substitution products where two molecules of the nitroaromatic compound react with one molecule of 2-aminoethanol.[2]
-
Decomposition: Nitroaromatic compounds can be susceptible to decomposition at high temperatures, leading to the formation of colored byproducts.[1]
-
Residual Solvent: Incomplete removal of the high-boiling solvent (e.g., n-butanol) can result in an oily product.[3][4]
Recommended Purification Protocol: Trituration and Recrystallization
-
Trituration to Induce Crystallization:
-
Transfer the oily residue to a beaker.
-
Add a small amount of a solvent in which the desired product is sparingly soluble at room temperature, such as cold diethyl ether or a hexane/ethyl acetate mixture.
-
Use a glass rod to scratch the inside of the beaker and vigorously stir the mixture. This mechanical action provides nucleation sites for crystallization.
-
If crystallization occurs, filter the solid, wash with a small amount of the cold solvent, and proceed to recrystallization.
-
-
Recrystallization for High Purity:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[5] For this compound, ethanol or an ethanol/water mixture is often effective.[2][4]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of boiling ethanol.[6][7]
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[5]
-
-
Question 2: After recrystallization, my product is still off-color (yellow to reddish-brown). What are the likely colored impurities and how can I remove them?
Answer:
A persistent off-color suggests the presence of highly colored impurities that co-crystallize with the product. These are often residual starting materials or byproducts from the reaction.
Potential Colored Impurities:
-
Unreacted 1-chloro-2-nitrobenzene: This starting material is a yellow solid.
-
Oxidation Products: The nitro group can be sensitive to oxidation, leading to colored byproducts.
-
Polynitrated Species: Trace amounts of dinitro-substituted starting materials can lead to highly colored impurities.
Advanced Purification Technique: Column Chromatography
For high-purity applications where recrystallization is insufficient, silica gel column chromatography is the most effective method.[4]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient is from 10% to 50% ethyl acetate in hexane.
-
The less polar impurities will elute first, followed by the desired product, and finally the more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and properties of this compound.
Q1: What are the main impurities to expect from the synthesis of this compound?
A1: The primary impurities are typically unreacted starting materials and a di-alkylation byproduct.
| Impurity | Chemical Name | Reason for Presence |
| Starting Material | 1-chloro-2-nitrobenzene | Incomplete reaction. |
| Starting Material | 2-aminoethanol | Used in excess and may be difficult to remove completely without proper workup. |
| Byproduct | N,N-bis(2-hydroxyethyl)-2-nitroaniline | Di-alkylation of the product with another molecule of 1-chloro-2-nitrobenzene. |
To minimize the formation of the di-alkylation byproduct, a molar excess of 2-aminoethanol is typically used in the synthesis.[3]
Q2: What is the best way to store purified this compound?
A2: The compound should be stored in a cool, dry, and dark place under an inert atmosphere.[8] Nitroaromatic compounds can be light-sensitive, and the amino and hydroxyl groups can be susceptible to oxidation.[9]
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to assess purity:
-
Melting Point Determination: A sharp melting point range that is close to the literature value (around 78 °C) is a good indicator of high purity.[3][4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
FT-IR: Confirms the presence of key functional groups (N-H, O-H, NO₂).
-
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.[10]
III. Visualized Workflow for Purification
The following diagram illustrates a logical workflow for the purification of this compound, from the crude product to the final, pure compound.
Caption: Decision workflow for purifying this compound.
IV. References
-
BenchChem. (n.d.). Synthesis routes of this compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol(59820-43-8). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. --INVALID-LINK--
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Spectroscopic Validation of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Guide. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategic Control of Byproduct Formation in Reactions of 2-((2-Nitrophenyl)amino)ethanol
Welcome to the technical support center for chemists, researchers, and process development professionals. This guide provides in-depth, experience-driven advice for troubleshooting and preventing byproduct formation in chemical transformations involving 2-((2-Nitrophenyl)amino)ethanol. The key to high-yield, high-purity synthesis lies in understanding the competing reaction pathways and controlling the kinetics and thermodynamics of your experiment.
Troubleshooting Guide: Isolating and Solving Specific Byproduct Issues
This section addresses common problems observed during the reaction, providing causal explanations and actionable solutions.
Q1: I'm performing a nitro group reduction and my TLC/LC-MS shows multiple unexpected spots. What are the likely byproducts?
When reducing the nitro group of this compound to yield 2-((2-aminophenyl)amino)ethanol, several side reactions can occur, especially under poorly controlled conditions. The identity of the byproducts is directly linked to the reaction mechanism.
Causality: The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1] These intermediates are reactive and can either be fully reduced to the desired amine or participate in side reactions.
Common Byproducts:
-
N-Phenylhydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of 2-((2-(hydroxyamino)phenyl)amino)ethanol. This is often observed with milder reducing agents or insufficient reaction time.
-
Azo/Azoxy Compounds: These byproducts form from the condensation of the nitroso and hydroxylamine intermediates.[1][2] They are often brightly colored and can be problematic to separate. The use of overly strong, non-specific reducing agents like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds is known to favor the formation of azo products.[3]
-
Intramolecular Cyclization Products: The resulting 1,2-diamine product is primed for intramolecular cyclization, especially if the reaction is heated or if acidic/basic conditions promote condensation with the ethanol moiety. This can lead to heterocyclic structures like substituted benzimidazoles or quinoxalines.[4]
Recommended Actions:
-
Analytical Confirmation: Co-spot your reaction mixture on a TLC plate with the starting material. Use LC-MS to get molecular weights of the impurity peaks to help identify them as condensation products (dimers) or cyclized products (loss of water).
-
Reaction Monitoring: Track the reaction closely using TLC or HPLC every 15-30 minutes. The appearance and disappearance of intermediate spots can provide insight into the reaction's progress and the point at which side reactions begin to dominate.[5]
Q2: My reaction is clean by TLC, but my final yield of 2-((2-aminophenyl)amino)ethanol is low after workup and purification. What's happening?
Low isolated yield despite a clean reaction profile often points to issues with product stability, workup procedures, or purification.
Causality: The product, 2-((2-aminophenyl)amino)ethanol, is a 1,2-diamine with a primary alcohol. Such compounds can be sensitive to air oxidation (leading to colored impurities), and their polarity can make extraction and purification challenging.
Recommended Actions:
-
Inert Atmosphere: During workup and concentration, keep the product under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the aniline moiety.
-
Extraction pH: Ensure the pH of your aqueous layer during extraction is optimized. The product has two basic amine groups and a neutral alcohol. To extract it into an organic solvent, the aqueous layer should be made basic (e.g., with Na2CO3 or K2CO3) to deprotonate any ammonium salts.
-
Purification Strategy:
-
Column Chromatography: If chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1% v/v) in your eluent system to prevent streaking and irreversible adsorption of the polar diamine product.[6]
-
Recrystallization: For solid products, recrystallization is often a superior method for purification on a larger scale. Solvents like ethanol/water or ethyl acetate/hexanes can be effective.[6][7]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing reaction conditions from the start.
Q1: What is the best method for reducing the nitro group in this compound with high chemoselectivity?
The goal is to reduce the nitro group without affecting the ethanol side chain or causing unwanted side reactions.
Expert Recommendation: Catalytic transfer hydrogenation is an excellent choice for this transformation due to its mild conditions, high chemoselectivity, and operational simplicity.[8] It avoids the need for high-pressure hydrogenation equipment and the harshness of some metal/acid systems.[8]
Detailed Protocol: Catalytic Transfer Hydrogenation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add 5-10 mol% of Palladium on carbon (10% Pd/C).
-
Hydrogen Donor: Add a hydrogen donor, such as ammonium formate (3-5 eq) or hydrazine hydrate (3-5 eq), portion-wise or as a solution in the reaction solvent. The reaction is often exothermic.
-
Reaction: Heat the mixture gently (typically 40-60 °C) and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Workup: Once complete, cool the reaction and filter it through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in water and extracted with an organic solvent (e.g., ethyl acetate) after basification.
Q2: How do I choose the right reducing agent? What are the trade-offs?
The choice of reducing agent is the most critical parameter for preventing byproduct formation. The selection depends on the desired selectivity, scale, and available equipment.
Causality: Different reducing agents have varying levels of reactivity and selectivity. Harsh reagents can lead to over-reduction or side reactions, while overly mild reagents may result in incomplete conversion.[2][3][9]
Data Summary: Comparison of Common Reducing Agents for Nitroarenes
| Reducing System | Typical Conditions | Advantages | Potential Byproducts & Disadvantages |
| H₂ / Pd/C | H₂ (1-5 bar), MeOH/EtOH, RT-50°C | High yield, clean, scalable.[3] | Requires specialized hydrogenation equipment; can reduce other functional groups (alkenes, alkynes). |
| H₂ / Raney Ni | H₂ (5-10 bar), MeOH, 60-80°C | Cheaper than Pd; less likely to cause dehalogenation.[3][10] | Pyrophoric catalyst; can be less selective than Pd/C.[1] |
| Fe / HCl or NH₄Cl | EtOH/H₂O, Reflux | Inexpensive, effective, tolerates many functional groups.[2] | Requires stoichiometric metal, produces significant iron sludge waste, can be acidic. |
| SnCl₂ / HCl | EtOH, Reflux | Mild, good for sensitive substrates.[2][11] | Stoichiometric tin salts must be removed, which can be difficult. |
| Sodium Hydrosulfite | H₂O/MeOH, Reflux | Mild, useful for selective reduction of one nitro group in a dinitro compound.[2] | Can have limited reactivity, requires aqueous conditions. |
Q3: Can intramolecular cyclization be a desired reaction pathway?
Yes, absolutely. The functionality within 2-((2-aminophenyl)amino)ethanol (the product of nitro reduction) makes it a valuable precursor for heterocyclic synthesis.
Causality: The 1,2-diamine system formed after reduction can readily undergo intramolecular condensation. For instance, reacting the diamine with an aldehyde or carboxylic acid derivative will lead to the formation of a benzimidazole ring system. This is a common and powerful strategy in medicinal chemistry.[4]
Visualization: Reaction Pathways of this compound
The following diagram illustrates the primary desired reaction (nitro reduction) and the potential competing pathways leading to common byproducts or subsequent desired products.
Caption: Key reaction pathways starting from this compound.
Q4: What is the best general workflow for troubleshooting an unexpected outcome in this reaction?
A systematic approach is crucial for efficiently diagnosing and solving experimental problems.
Expert Recommendation: Follow a logical decision-tree process to narrow down the potential causes.
Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting byproduct formation.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography Techniques for Purifying 2-((2-Nitrophenyl)amino)ethanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-((2-Nitrophenyl)amino)ethanol via column chromatography. It addresses common challenges and provides structured troubleshooting advice based on the unique chemical properties of this molecule.
Introduction: Understanding the Molecule
This compound is a polar organic compound characterized by three key functional groups: a secondary aromatic amine, a primary alcohol, and a nitro group.[1] Its yellow-to-red color is advantageous for visual tracking during chromatography.[2] However, the presence of the basic amino group and the overall polarity can lead to significant purification challenges on standard silica gel, which is inherently acidic. These challenges often manifest as poor separation, band tailing (streaking), and low recovery. This guide is designed to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the purification of this compound.
Q1: What is a good starting solvent system for the TLC analysis?
A1: A standard and effective starting point is a mixture of ethyl acetate and hexanes.[1][3] Begin with a ratio of 30:70 (Ethyl Acetate:Hexanes) and adjust the polarity based on the resulting Rf value. For more polar impurities, a system of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) may also be effective.[3]
Q2: What is the ideal Retention Factor (Rf) I should aim for on the TLC plate?
A2: To ensure optimal separation on a column, aim for an Rf value for this compound between 0.2 and 0.35 .[4][5] An Rf in this range provides a good balance, allowing the compound to move through the column without eluting too quickly (risking co-elution with less polar impurities) or too slowly (causing band broadening).
Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
A3: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For an amine-containing compound like this one, the primary cause is the interaction of the basic amine with acidic silanol groups on the silica gel.[6] To fix this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol, to your eluent system.[3][7][8] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.
Q4: Should I use gravity chromatography or flash chromatography?
A4: Flash chromatography is highly recommended. It is significantly faster and typically provides better resolution due to the use of smaller silica gel particles (e.g., 40-63 µm) and positive pressure, which minimizes diffusion and band broadening.[4]
Part 2: In-Depth Troubleshooting Guide
This section addresses more complex problems in a Q&A format, providing detailed explanations and actionable solutions.
Issue 1: Poor or No Elution of the Compound
Q: I've loaded my crude this compound onto the column, but the yellow band is stuck at the top and won't move, even after I increase the eluent polarity to 100% ethyl acetate.
A: This indicates a very strong, likely irreversible, adsorption to the silica gel.
-
Causality: The secondary amine in your molecule is acting as a Lewis base and is strongly binding to the acidic silanol (Si-OH) groups on the silica surface. In highly acidic conditions, the amine can become protonated, effectively immobilizing it on the stationary phase.[6]
-
Solutions:
-
Introduce a Basic Modifier: The most effective solution is to add a competitor base to your mobile phase. Prepare a new eluent system containing 1-2% triethylamine (Et₃N) . This will neutralize the active sites on the silica and displace your compound, allowing it to elute.
-
Use a More Polar "Kicker" Solvent: If a basic modifier is not sufficient, a gradient elution with a small percentage of methanol (e.g., 1-5% methanol in dichloromethane or ethyl acetate) can help elute highly retained compounds.[3] Be cautious, as methanol can sometimes cause silica to dissolve if used in high concentrations.[3]
-
Change the Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[8][9] You will need to re-optimize your solvent system using TLC with the new stationary phase.
-
Issue 2: Poor Separation and Product Contamination
Q: My TLC showed a good separation between my product (Rf ~0.3) and an impurity (Rf ~0.5). But after running the column, my fractions containing the product are still contaminated with the impurity.
A: This is a common issue that can arise from several factors during the transition from TLC to a preparative column.
-
Causality & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. When the stationary phase is saturated, the separation efficiency drops dramatically, causing bands to broaden and overlap.
-
Solution: Reduce the amount of crude material. A general rule of thumb is a silica-to-crude-material ratio of 50:1 to 100:1 by weight.[10]
-
-
Poor Sample Loading Technique: If the initial band of the sample at the top of the column is too wide, the separation will be compromised from the start.
-
Solution: Dissolve your sample in the minimum amount of solvent, preferably the initial column eluent.[11] If the compound has poor solubility in the eluent, use a stronger solvent (like dichloromethane) to dissolve it and then adsorb it onto a small amount of fresh silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in a very narrow starting band and often dramatically improves separation.[11]
-
-
Running the Column Too Fast: An excessively high flow rate reduces the number of equilibrium events between the mobile and stationary phases, leading to poorer resolution.[11]
-
Solution: Reduce the pressure or flow rate to allow for proper equilibration. An optimal flow rate will result in well-defined, compact bands.
-
-
Issue 3: Compound Degradation on the Column
Q: I see new, colored spots appearing on my TLC analysis of the column fractions that were not in my initial crude material. My overall yield is also very low.
A: This suggests that this compound is degrading on the silica gel.
-
Causality: The acidic nature of silica gel can catalyze decomposition reactions, especially for sensitive molecules.[9] Polar nitro compounds, in particular, can be susceptible to degradation during prolonged contact with silica.[10]
-
Solutions:
-
Confirm Instability: Before running another column, test for stability. Spot your crude material on a TLC plate, and then spot it again in the same location after 30-60 minutes. Develop the plate. If new spots or significant streaking from the origin appear in the second spot, your compound is unstable on silica.[9][10]
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by running a "pre-elution" wash of the packed column with your chosen eluent system containing 1-2% triethylamine. Discard the wash and then proceed with loading your sample.
-
Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography instead of gravity chromatography and avoid unnecessary delays.
-
Consider Alternative Media: If degradation persists, switch to a more inert stationary phase like neutral alumina.
-
Part 3: Experimental Protocols & Data
Standard Operating Protocol (SOP) for Purification
This protocol outlines a reliable method for purifying this compound.
Step 1: TLC Optimization
-
Prepare several eluent systems in jars (e.g., 20:80, 30:70, 40:60 Ethyl Acetate:Hexane). To a separate set of jars, add the same solvent systems plus 1% triethylamine (Et₃N).
-
Spot your crude material on TLC plates and develop them in each system.
-
Identify the system that provides an Rf of ~0.25-0.3 for the target compound and gives the best separation from impurities. The system containing Et₃N will likely show less streaking.
Step 2: Column Preparation (Wet Slurry Packing)
-
Select a column of appropriate size for your sample amount (target a 50:1 silica:crude ratio).
-
In a beaker, create a slurry of silica gel in your starting, least polar eluent identified from Step 1.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.[11] Never let the solvent level drop below the top of the silica.[11]
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approx. 5-10 times the mass of your crude product) to this solution.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
-
Add another thin layer of sand on top of the sample-adsorbed silica.
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the column and apply pressure (flash chromatography).
-
Begin collecting fractions immediately. The colored nature of the compound will help you visually track its progress.
-
If impurities are close to your product, consider using a gradient elution. Start with the low-polarity system identified in your TLC analysis and gradually increase the polarity by adding more ethyl acetate.
-
Collect fractions until the desired yellow/orange band has completely eluted from the column.
Step 5: Analysis
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography, provides good resolution.[4] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes + 1% Triethylamine | Good polarity range for this compound; Et₃N neutralizes silica.[1][3] |
| Optimal Rf | 0.2 - 0.35 | Ensures good separation and reasonable elution time.[4][5] |
| Loading Method | Dry Loading | Prevents band broadening, ideal for samples with limited solubility.[11] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Prevents column overloading and ensures baseline separation.[10] |
Part 4: Visualization of Workflows
Column Chromatography General Workflow
This diagram illustrates the standard procedure for purifying this compound.
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4926-55-0 [sigmaaldrich.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-((2-Nitrophenyl)amino)ethanol and Isomeric Nitroanilines
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount for predictable and efficient molecular design. This guide provides an in-depth technical comparison of the reactivity of 2-((2-Nitrophenyl)amino)ethanol with its foundational structural analogs: ortho-, meta-, and para-nitroaniline. While direct comparative kinetic data for this compound is not extensively available in the public domain, this guide will extrapolate its expected reactivity based on well-established principles of physical organic chemistry and available data for related N-substituted nitroanilines.
Introduction: Structural and Electronic Landscapes
Nitroanilines are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, dyes, and materials.[1] Their chemical behavior is dictated by the interplay of the electron-donating amino group (-NH₂) and the potent electron-withdrawing nitro group (-NO₂).[2] The positional isomerism of the nitro group (ortho, meta, para) dramatically alters the electronic distribution within the aromatic ring, thereby governing the compound's reactivity.
This compound introduces an additional layer of complexity: an N-hydroxyethyl substituent. This guide will dissect how this N-alkylation, in conjunction with the ortho-nitro group, modulates the reactivity profile compared to the parent nitroanilines.
The compounds under consideration are:
-
This compound
-
Ortho-nitroaniline (o-nitroaniline)
-
Meta-nitroaniline (m-nitroaniline)
-
Para-nitroaniline (p-nitroaniline)
The primary mode of reaction under discussion will be nucleophilic aromatic substitution (SNAr), a common transformation for nitro-activated aromatic systems.[3][4]
Theoretical Analysis of Reactivity
The reactivity of anilines in SNAr reactions, where the aniline derivative acts as the nucleophile, is predominantly influenced by the nucleophilicity of the amino nitrogen. This is, in turn, governed by a combination of electronic and steric effects.
Electronic Effects
The nitro group is a strong electron-withdrawing group, acting through both the inductive (-I) and resonance (-M or -R) effects.[2] This withdrawal of electron density from the benzene ring deactivates it towards electrophilic attack but, crucially, activates it for nucleophilic attack.[3] Conversely, the amino group is an activating group, donating its lone pair of electrons into the ring via the resonance effect (+M or +R).
-
Ortho- and Para-Nitroaniline: In these isomers, the nitro group is in a position to exert both its -I and -M effects, strongly delocalizing the amino nitrogen's lone pair and significantly reducing its nucleophilicity.[5]
-
Meta-Nitroaniline: The nitro group in the meta position can only exert its -I effect on the amino group. The resonance effect does not extend to the meta position, resulting in a lesser degree of deactivation compared to the ortho and para isomers.[1] Consequently, m-nitroaniline is the most basic and generally the most nucleophilic of the three parent isomers.[2]
Steric Hindrance and the "Ortho-Effect"
The ortho position introduces steric considerations. In o-nitroaniline, the bulky nitro group is in close proximity to the amino group. This steric hindrance can impede the approach of the amino group to an electrophilic center.[6] Furthermore, the "ortho-effect" can lead to intramolecular hydrogen bonding between a hydrogen on the amino group and an oxygen of the nitro group, which can further decrease the availability of the nitrogen's lone pair for reaction.[2]
The Influence of the N-Hydroxyethyl Group
In this compound, the primary amino group of o-nitroaniline is replaced with a secondary amine bearing a hydroxyethyl substituent. This modification has several consequences:
-
Increased Steric Hindrance: The N-hydroxyethyl group is bulkier than a hydrogen atom, which will exacerbate the steric hindrance already present due to the ortho-nitro group. This is expected to decrease its reactivity in SNAr reactions compared to o-nitroaniline.[7]
-
Inductive Effect: The alkyl chain of the hydroxyethyl group has a weak electron-donating inductive effect (+I), which would slightly increase the electron density on the nitrogen, marginally enhancing its nucleophilicity compared to a non-alkylated amine.[8]
-
Potential for Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing solvation and the reaction mechanism in protic solvents.
The interplay of these factors suggests that the reactivity of this compound will be significantly reduced compared to m- and p-nitroaniline, and likely also lower than o-nitroaniline due to increased steric bulk.
Caption: Factors influencing the reactivity of the compared nitroanilines.
Comparative Reactivity Data (Hypothetical)
To provide a quantitative framework, the following table presents hypothetical data from a standardized SNAr reaction, for instance, the reaction with 1-fluoro-2,4-dinitrobenzene (FDNB) in a polar aprotic solvent like acetonitrile at a controlled temperature. The reaction progress would be monitored by quantifying the disappearance of the aniline starting material via High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Comparative Reactivity Data
| Compound | Relative Initial Rate (vs. m-NA) | Predicted Yield after 24h (%) | Key Influencing Factors |
| m-Nitroaniline | 1.00 | 95 | -I effect only; highest nucleophilicity. |
| p-Nitroaniline | 0.25 | 60 | Strong -I and -M effects. |
| o-Nitroaniline | 0.10 | 40 | Strong -I, -M effects, and steric hindrance. |
| This compound | 0.05 | 25 | Strong -I, -M effects, and increased steric hindrance from the N-substituent. |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is derived from established principles of chemical reactivity. Actual experimental results may vary.
Experimental Protocol: Comparative Kinetic Analysis
A robust comparison of reactivity requires a meticulously controlled experimental setup. The following protocol outlines a general method for such a study.
Materials
-
This compound
-
o-Nitroaniline
-
m-Nitroaniline
-
p-Nitroaniline
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
Procedure
-
Stock Solution Preparation: Prepare stock solutions of each nitroaniline, FDNB, and the internal standard in acetonitrile of known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel (e.g., 25 °C), combine the stock solution of one of the nitroanilines and the internal standard.
-
Initiation: Initiate the reaction by adding the FDNB stock solution. Start a timer immediately.
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it in a vial containing a quenching agent (e.g., a large excess of a primary amine like butylamine) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC with UV detection to determine the concentration of the remaining nitroaniline relative to the internal standard.
-
Data Processing: Plot the concentration of the nitroaniline against time for each of the four compounds. The initial reaction rate can be determined from the initial slope of these plots.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
A Comprehensive Guide to the Validation of an HPLC-UV Method for Purity Assessment of 2-((2-Nitrophenyl)amino)ethanol
In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of 2-((2-Nitrophenyl)amino)ethanol, a key chemical intermediate. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a robust and reliable analytical method.
The principles outlined here are rooted in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3] Adherence to these guidelines is crucial for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a valuable building block in organic synthesis. Impurities in this intermediate can carry through to the final API, potentially affecting its safety, efficacy, and stability. Therefore, a validated analytical method to accurately quantify its purity and impurity profile is a non-negotiable aspect of quality control.
A common synthetic route to this compound involves the nucleophilic substitution of 1-chloro-2-nitrobenzene with 2-aminoethanol.[8][9] This synthesis can lead to several potential impurities, including:
-
Unreacted starting materials (1-chloro-2-nitrobenzene, 2-aminoethanol)
-
Byproducts from side reactions
-
Degradation products
A robust HPLC-UV method must be able to separate, detect, and quantify these impurities from the main compound.
HPLC-UV Method Validation: A Step-by-Step Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11] The following sections detail the experimental protocols for each validation parameter.
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of this compound reference standard at the target concentration.
-
Prepare solutions of known potential impurities (e.g., 1-chloro-2-nitrobenzene, 2-aminoethanol) individually and as a mixture.
-
Prepare a placebo solution (if applicable, for a drug product).
-
Spike the this compound solution with the mixture of impurities.
-
-
Forced Degradation Studies:
-
Subject a solution of this compound to stress conditions to induce degradation. Typical stress conditions include:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (solid state and in solution)
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours
-
-
-
Chromatographic Analysis:
-
Analyze all prepared solutions by the proposed HPLC-UV method.
-
Assess the resolution between the this compound peak and the peaks of impurities and degradation products.
-
Utilize a photodiode array (PDA) detector to check for peak purity.
-
Acceptance Criteria:
-
The method should demonstrate baseline resolution (Rs > 2) between the analyte peak and all potential impurities and degradation products.
-
The analyte peak should be spectrally pure, as determined by the PDA detector.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should be randomly scattered around the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a known batch of the compound).
-
Spike the sample matrix with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
Repeatability: The %RSD should be ≤ 1.0%.
-
Intermediate Precision: The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be demonstrated to be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits for all variations.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and review.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| 50 | ... | ... |
| 75 | ... | ... |
| 100 | ... | ... |
| 125 | ... | ... |
| 150 | ... | ... |
| Linear Regression | Value | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Slope | ... |
| Y-intercept | ... | |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | Mean Recovery (%) | %RSD |
|---|---|---|---|---|
| 80 | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... |
| 120 | ... | ... | ... | ... |
Table 3: Precision Data
| Parameter | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | %RSD |
|---|---|---|---|---|---|---|---|---|
| Repeatability | ... | ... | ... | ... | ... | ... | ... | ≤ 1.0% |
| Intermediate Precision | ... | ... | ... | ... | ... | ... | ... | ≤ 2.0% |
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC-UV method validation.
Caption: Workflow for HPLC-UV Method Validation
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely used technique for purity assessment, it is essential to understand its performance in the context of other available methods.
Table 4: Comparison of Analytical Techniques for Amine Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[13] | High resolution, sensitivity, and versatility for a wide range of compounds.[14][15] | Requires reference standards for quantification; may not be suitable for highly volatile or thermally labile compounds. | Routine quality control, purity profiling, and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[16] | Excellent for volatile and semi-volatile impurities; provides structural information from mass spectra. | Requires derivatization for non-volatile amines; high temperatures can cause degradation.[17] | Analysis of residual solvents and volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated NMR signal and the number of nuclei. | Primary analytical method, does not require a specific reference standard for the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Purity determination of reference standards and complex mixtures without individual impurity standards. |
| Ultra-Performance Liquid Chromatography (UPLC-UV/MS) | Similar to HPLC but uses smaller particles, resulting in higher resolution and faster analysis times. | Increased speed, resolution, and sensitivity compared to HPLC. | Higher initial instrument cost and backpressure. | High-throughput screening and analysis of complex samples with many impurities. |
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the analyte and impurities, the required sensitivity, and the intended purpose of the method.[14] For routine quality control of this compound, a validated HPLC-UV method offers a balance of performance, cost-effectiveness, and regulatory acceptance.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical intermediates and APIs. This guide has provided a comprehensive, step-by-step protocol for the validation of an HPLC-UV method for the purity assessment of this compound, grounded in the principles of scientific integrity and regulatory compliance. By understanding the rationale behind each validation parameter and experimental design, researchers can confidently develop and implement robust analytical methods that are fit for their intended purpose.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. jpbsci.com [jpbsci.com]
- 15. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2-((2-Nitrophenyl)amino)ethanol
A Comparative Guide to the Synthetic Routes of 2-((2-Nitrophenyl)amino)ethanol
Introduction
This compound, a key organic intermediate, is pivotal in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a nitroaromatic ring, a secondary amine, and a primary alcohol, offers a versatile platform for constructing more complex molecules. This guide provides an in-depth, comparative analysis of the predominant synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, operational parameters, and the relative merits of each pathway to inform logical and efficient synthetic strategy selection.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the formation of a C-N bond between an ortho-nitro-substituted benzene ring and an ethanolamine moiety. The most common approaches achieve this via Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in aromatic chemistry. The choice of starting materials—specifically the leaving group on the nitroaromatic ring—profoundly influences reaction conditions, yield, and overall process efficiency.
Below is a logical workflow illustrating the main synthetic approaches discussed in this guide.
Caption: General workflow for SNAr-based synthesis of the target compound.
Route A: Synthesis from 1-Fluoro-2-nitrobenzene
This route is often favored in laboratory settings due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions. The strong electron-withdrawing effect of the ortho-nitro group significantly activates the aromatic ring for nucleophilic attack.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a classic addition-elimination mechanism. The nucleophilic amino group of ethanolamine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The high electronegativity of fluorine facilitates this initial attack. The subsequent elimination of the fluoride ion is rapid, restoring the aromaticity of the ring to yield the final product.[2]
Caption: Simplified SNAr mechanism for Route A.
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or toluene.
-
Add ethanolamine (1.5-2.0 eq). The excess ethanolamine acts as both the nucleophile and a base to neutralize the HF byproduct.
-
Heat the mixture to reflux (e.g., 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield an orange-red crystalline solid.[3]
Performance Analysis
-
Advantages : Generally provides high yields and clean reactions due to the excellent leaving group ability of fluoride. The reaction often proceeds under milder conditions compared to other halo-aromatics.
-
Disadvantages : 1-Fluoro-2-nitrobenzene is significantly more expensive than its chloro-analogue, making this route less economically viable for large-scale industrial production.[4] It is also classified as toxic if swallowed or in contact with skin.[4]
Route B: Synthesis from 1-Chloro-2-nitrobenzene
This is the most widely adopted method in industrial settings, primarily due to the low cost and large-scale availability of 1-chloro-2-nitrobenzene.[5] Although chlorine is a less effective leaving group than fluorine, satisfactory yields can be achieved by optimizing reaction conditions.
Mechanistic Insight
The mechanism is analogous to Route A (SNAr), but the first step—the nucleophilic attack to form the Meisenheimer complex—has a higher activation energy.[6] To compensate, more forcing conditions are required, such as higher temperatures, longer reaction times, or the use of a catalyst. The ortho-nitro group is essential for stabilizing the negative charge of the intermediate through resonance, which is critical for the reaction to proceed.[1][6]
Experimental Protocol
A typical procedure involves heating 1-chloro-2-nitrobenzene with an excess of ethanolamine.[7]
-
Charge a reaction vessel with 1-chloro-2-nitrobenzene (1.0 eq), ethanolamine (3.0-6.0 eq), and a high-boiling point solvent like n-butanol.[7]
-
Heat the mixture to reflux (approx. 110-120 °C) for several hours (e.g., 6-24 hours).[7][8]
-
Monitor the disappearance of the starting material by HPLC or GC. A patent suggests that the reaction is complete when the raw material content is less than 3%.[8]
-
After cooling, concentrate the mixture by distilling off the solvent and excess ethanolamine under reduced pressure.
-
The residue can be taken up in water and extracted with a suitable solvent like diethyl ether or toluene.[7]
-
The organic phase is washed, dried, and concentrated. The final product is often purified by crystallization from a solvent system like methanol/water to yield a red or orange solid.[7][8]
Performance Analysis
-
Advantages : Highly cost-effective for large-scale synthesis due to the low price of 1-chloro-2-nitrobenzene. The process is robust and well-documented in patents and literature.[8]
-
Disadvantages : Requires higher temperatures and longer reaction times than the fluoro-analogue. The use of a large excess of ethanolamine is common, which requires an efficient recovery process for industrial applications. Byproduct formation can be more significant, necessitating careful purification.
Comparative Data Summary
The following table summarizes the key performance parameters for the two primary synthetic routes.
| Parameter | Route A: from 1-Fluoro-2-nitrobenzene | Route B: from 1-Chloro-2-nitrobenzene |
| Starting Material Cost | High | Low[5] |
| Reactivity | High | Moderate |
| Typical Conditions | Reflux in ACN/Toluene, 80-110 °C | Reflux in n-BuOH, 110-120 °C[7] |
| Reaction Time | Generally shorter | 6-24 hours[7][8] |
| Typical Yield | Good to Excellent | 75% to >95% (optimized)[7][8] |
| Scalability | Suitable for lab scale | Preferred for industrial scale[8] |
| Safety Concerns | Starting material is toxic[4] | Standard handling for nitroaromatics |
Conclusion and Recommendations
The selection of a synthetic route for this compound is a classic example of the trade-off between reactivity and cost.
-
For laboratory-scale research and development , where material cost is less critical and rapid synthesis of high-purity material is desired, Route A (from 1-fluoro-2-nitrobenzene) is an excellent choice. Its high reactivity and cleaner reaction profile simplify purification.
-
For industrial production and large-scale manufacturing , Route B (from 1-chloro-2-nitrobenzene) is the unequivocally superior option.[8] The economic advantage afforded by the inexpensive starting material far outweighs the need for more stringent reaction conditions. Process optimization, including solvent selection and potential use of catalysts (e.g., sodium fluoride), can lead to excellent yields and high purity on a commercial scale.[8]
Ultimately, the choice is dictated by the specific objectives of the synthesis—be it speed and convenience for research or cost-efficiency and scalability for commercial application.
References
- 1. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]
- 4. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. CN106366006A - Preparation method of N-(2-nitrophenyl)ethanolamine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 2-((2-Nitrophenyl)amino)ethanol: Synthesis, Characterization, and Comparative Analysis
This guide provides an in-depth technical overview of 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0), a key organic intermediate. Its molecular architecture, which includes a secondary amine, a primary alcohol, and a nitroaromatic system, makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of dye chemistry and drug discovery.[1][2] This document details its physicochemical properties, presents a robust and validated synthesis protocol, outlines a comprehensive analytical workflow for quality assurance, and provides a comparative analysis against structurally similar alternatives. The information is intended for researchers, chemists, and drug development professionals who require a reliable and experimentally grounded understanding of this compound.
Part 1: Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its handling, reactivity, and suitability for specific applications. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4926-55-0 | [3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₃ | [4][5] |
| Molecular Weight | 182.18 g/mol | [3][5] |
| Appearance | Orange to orange-red crystalline powder | [1][2] |
| Melting Point | 71-78 °C | [1][2][3] |
| Boiling Point | 376.6 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.352 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol; Water (1.85 g/L) | [1] |
| Synonyms | 2-(2-Nitroanilino)ethanol, N-(2-Hydroxyethyl)-2-nitroaniline |[2][4] |
Expected Spectroscopic Characteristics
While specific, authenticated spectra are not always publicly available, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by their positions relative to the nitro and amino groups. Signals for the two methylene groups (-CH₂-) of the ethanol tail will likely appear as triplets, and the hydroxyl (-OH) and amine (-NH-) protons will present as broad singlets, the positions of which can be concentration-dependent and confirmed by D₂O exchange.
-
¹³C NMR: The spectrum should reveal eight distinct carbon signals: four for the aromatic ring, with the carbon attached to the nitro group being significantly downfield, and two for the aliphatic ethanol sidechain.
-
Infrared (IR) Spectroscopy: Key vibrational bands are crucial for functional group identification.[1] The spectrum will be characterized by a broad O-H stretching band (~3400 cm⁻¹), a sharp N-H stretching vibration (~3300 cm⁻¹), characteristic C-H stretches for both aromatic and aliphatic carbons (~3100-2850 cm⁻¹), strong asymmetric and symmetric N-O stretching bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), and a C-O stretching band (~1050 cm⁻¹).
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[1] The molecular ion peak (M⁺) should be observed at m/z 182.18.
Part 2: Verified Synthesis Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on a well-established procedure reported in the literature.[3]
Reaction Scheme
1-chloro-2-nitrobenzene + 2-aminoethanol → this compound + HCl
Causality and Experimental Design
This reaction relies on the nucleophilic attack of the amino group of 2-aminoethanol on the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene. The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic substitution, making the displacement of the chloride leaving group feasible.
-
Choice of Reactants: 1-chloro-2-nitrobenzene is the electrophilic substrate, and 2-aminoethanol serves as the nucleophile.[3] A significant excess of 2-aminoethanol is used not only to drive the reaction to completion (Le Châtelier's principle) but also to act as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.
-
Solvent and Temperature: n-Butanol (nBuOH) is an effective solvent as it can dissolve the reactants and has a high boiling point (117.7 °C), allowing the reaction to be conducted at reflux.[3] Heating under reflux provides the necessary thermal energy to overcome the activation energy barrier of the reaction, ensuring a reasonable reaction rate.[3]
-
Work-up Procedure: The work-up is designed to isolate and purify the product. Concentration removes the solvent, while extraction with ether separates the organic product from water-soluble materials. A brine wash helps to remove any remaining water from the organic phase before drying and final concentration.[3]
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol).[3]
-
Solvent Addition: Add n-butanol (400 mL) to the flask.[3]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.[3]
-
Extraction: Take up the resulting residue in water and transfer it to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 150 mL).[3]
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.[3]
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[3] An orange solid is typically obtained with a yield of approximately 75% (43.1 g).[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Part 3: Quality Control and Analytical Workflow
A self-validating protocol requires rigorous purification and analytical confirmation to ensure the identity and purity of the final compound.
Purification Methodologies
-
Recrystallization: This is the primary method for purifying the crude solid product. The crude material can be dissolved in a minimum amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture. As the solution cools slowly, crystals of the pure compound form, leaving most impurities dissolved in the mother liquor.[1]
-
Column Chromatography: For achieving higher purity, silica gel column chromatography is an effective option. A solvent system with a polarity gradient, such as ethyl acetate in hexanes, can be used to separate the desired product from any remaining starting materials or byproducts.[1]
Analytical Confirmation
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress and assessing the purity of fractions obtained from column chromatography.[1]
-
Melting Point Determination: A sharp melting point range that aligns with the literature value is a strong indicator of high purity.[1]
-
Spectroscopic Analysis: As detailed in Part 1, a combination of NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry should be employed to unequivocally confirm the chemical structure of the synthesized compound.[1]
General Purification and Analysis Diagram
Caption: General workflow for the purification and analysis of the final product.
Part 4: Comparative Analysis with Structural Analogs
To fully appreciate the utility of this compound, it is instructive to compare it with key structural analogs. This comparison highlights how subtle molecular changes can influence physical properties and potential reactivity. The most relevant comparators are its regioisomer, 2-((4-nitrophenyl)amino)ethanol, and 2-(2-nitrophenyl)ethanol, which lacks the amino linker.
Table 2: Comparison of this compound with Structural Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Key Structural Difference | Expected Property Impact |
|---|---|---|---|---|
| This compound | O₂N-C₆H₄-NH-CH₂CH₂OH (ortho) | 182.18[3] | Nitro group is ortho to the aminoethanol substituent. | Intramolecular hydrogen bonding between the N-H and the ortho-nitro group is possible, which can affect conformation, solubility, and acidity. |
| 2-((4-Nitrophenyl)amino)ethanol | O₂N-C₆H₄-NH-CH₂CH₂OH (para) | 182.18 | Nitro group is para to the aminoethanol substituent. | Lacks the potential for intramolecular H-bonding seen in the ortho isomer. This can lead to stronger intermolecular interactions, potentially resulting in a higher melting point and different solubility characteristics.[6] |
| 2-(2-Nitrophenyl)ethanol | O₂N-C₆H₄-CH₂CH₂OH (ortho) | 167.16[7] | The ethanol group is attached directly to the ring; lacks the secondary amine linker. | Absence of the N-H group significantly alters its chemical nature. It cannot act as a secondary amine nucleophile. Spectroscopically, it will lack an N-H stretch in the IR spectrum. Its synthesis route is also different.[8][9] |
Insights from Comparison
-
Isomeric Position: The placement of the nitro group (ortho vs. para) has a profound effect on the molecule's properties. The potential for intramolecular hydrogen bonding in the ortho isomer can influence its crystal packing and reactivity compared to the para isomer, where intermolecular forces are more dominant.
-
Role of the Amino Linker: Comparing the target compound with 2-(2-nitrophenyl)ethanol underscores the importance of the -NH- group. This linker introduces a site for further functionalization, acts as a hydrogen bond donor, and significantly impacts the electronic properties of the aromatic ring, making it a distinct chemical entity from its analog without the linker.[7][8] This makes this compound a more versatile intermediate for building complex nitrogen-containing molecules.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. The provided synthesis protocol, derived from established literature, is robust and can be validated through a systematic workflow of purification and multi-faceted spectroscopic analysis.[1][3] Comparative analysis with its structural analogs reveals that its unique combination of ortho-nitro substitution and an aminoethanol sidechain provides a distinct set of properties and reactive potential. This guide serves as a comprehensive resource for researchers, enabling them to reliably synthesize, characterize, and effectively utilize this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 7. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 9. 2-(2-Nitrophenyl)ethanol | C8H9NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
The Strategic Advantage of 2-((2-Nitrophenyl)amino)ethanol in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the selection of an optimal starting material is a critical determinant of synthetic efficiency, product purity, and overall cost-effectiveness. Among the diverse array of precursors for nitrogen-containing heterocyclic compounds, 2-((2-Nitrophenyl)amino)ethanol emerges as a superior choice in numerous applications, particularly in the synthesis of quinoxalines and benzimidazoles. This technical guide provides a comprehensive comparison of this compound with analogous starting materials, supported by experimental data and mechanistic insights, to illuminate its distinct advantages for researchers and drug development professionals.
The Multifaceted Role of the Hydroxyethyl Group
The primary advantage of this compound over simpler counterparts like 2-nitroaniline lies in the strategic placement of the N-hydroxyethyl substituent. This functional group is not a passive spectator in chemical transformations but an active participant that can influence the course and outcome of reactions in several beneficial ways.
One of the most significant contributions of the hydroxyethyl group is its ability to modulate the electronic properties of the molecule. The electron-donating nature of the alkyl chain can subtly increase the nucleophilicity of the secondary amine compared to the primary amine of 2-nitroaniline. This enhanced nucleophilicity can be advantageous in the initial condensation steps of many heterocyclic syntheses.
Furthermore, the hydroxyl moiety introduces a potential site for intramolecular catalysis or secondary reactions, offering pathways to more complex molecular architectures. It can also improve the solubility of the starting material and intermediates in a wider range of solvents, simplifying reaction setup and workup procedures.
Comparative Performance in Quinoxaline Synthesis
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Their synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. When starting from a nitroaniline derivative, the synthesis necessitates an in-situ reduction of the nitro group to generate the reactive diamine.
While direct, side-by-side comparative studies are not extensively consolidated in single literature sources, the synthesis of quinoxalines from 2-nitroanilines and vicinal diols offers a platform for comparison. In an iron-catalyzed one-pot synthesis, various 2-nitroanilines can be reacted with vicinal diols to produce quinoxalines in yields ranging from 49-98%.[1][2]
Table 1: Illustrative Yields of Quinoxaline Synthesis from Substituted o-Phenylenediamines
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| Unsubstituted | Benzil | NH4HF2, aq. EtOH | 95 | [3] |
| 4-Methyl | Benzil | NH4HF2, aq. EtOH | 98 | [3] |
| 4-Chloro | Benzil | NH4HF2, aq. EtOH | 92 | [3] |
| 4-Nitro | Benzil | NH4HF2, aq. EtOH | 90 | [3] |
This data illustrates the impact of substituents on the benzene ring on the yield of quinoxaline synthesis. While not a direct comparison with this compound, it provides a baseline for the reactivity of substituted o-phenylenediamines.
Advantages in Benzimidazole Synthesis
Benzimidazoles are another critical scaffold in medicinal chemistry. A common synthetic route is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. Alternatively, one-pot reductive cyclization of o-nitroanilines with aldehydes offers a highly efficient pathway.
In this context, the N-hydroxyethyl group of this compound can offer distinct advantages. The increased solubility imparted by the hydroxyl group can be particularly beneficial in reactions that may otherwise suffer from poor solubility of the starting materials or intermediates.
A versatile method for the one-step synthesis of benzimidazoles from o-nitroanilines and aldehydes via reductive cyclization with sodium dithionite (Na2S2O4) has been reported.[4][5] This method is compatible with a wide range of functional groups. The use of N-substituted nitroanilines, such as this compound, allows for the regioselective synthesis of N-substituted benzimidazoles.
Table 2: Representative Yields of Benzimidazole Synthesis from o-Nitroanilines and Aldehydes
| o-Nitroaniline Derivative | Aldehyde | Reducing Agent/Conditions | Yield (%) | Reference |
| 2-Nitroaniline | Benzaldehyde | Na2S2O4, EtOH, heat | 95 | [4] |
| 2-Nitroaniline | 4-Chlorobenzaldehyde | Na2S2O4, EtOH, heat | 92 | [4] |
| N-Methyl-2-nitroaniline | Benzaldehyde | Na2S2O4, EtOH, heat | 85 | [4] |
| N-Benzyl-2-nitroaniline | Benzaldehyde | Na2S2O4, EtOH, heat | 88 | [4] |
While this data does not include this compound, it demonstrates the high efficiency of this one-pot reductive cyclization for various N-substituted o-nitroanilines. The yields obtained with N-alkyl substituted starting materials suggest that this compound would also be a highly effective substrate in this transformation.
Experimental Protocols
General Experimental Workflow for Heterocycle Synthesis from o-Nitroanilines
The synthesis of heterocyclic compounds from o-nitroaniline derivatives typically follows a one-pot reductive cyclization strategy. This approach avoids the isolation of the often unstable o-phenylenediamine intermediate.
Caption: General workflow for one-pot reductive cyclization.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from a general procedure for the reductive cyclization of o-nitroanilines with aldehydes.[4][5]
Materials:
-
This compound (or other o-nitroaniline derivative)
-
Aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na2S2O4)
-
Ethanol
-
Water
Procedure:
-
To a solution of the o-nitroaniline derivative (1.0 mmol) and the aldehyde (1.2 mmol) in ethanol (10 mL), add a solution of sodium dithionite (3.0 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Logical Framework for Starting Material Selection
The decision to use this compound over other starting materials can be guided by a logical framework that considers the desired final product and the reaction conditions.
Caption: Decision framework for starting material selection.
Conclusion
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Journal articles: '2- Nitro Aniline' – Grafiati [grafiati.com]
A Spectroscopic Deep Dive: Comparative Analysis of 2-((Nitrophenyl)amino)ethanol Isomers
In the landscape of pharmaceutical intermediates and materials science, the structural nuances of isomeric compounds play a pivotal role in determining their reactivity, biological activity, and material properties. This guide presents a comprehensive spectroscopic comparison of 2-((2-nitrophenyl)amino)ethanol and its meta and para isomers. Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we will elucidate the distinct electronic and structural features conferred by the position of the nitro group on the aromatic ring. This analysis is grounded in experimentally-derived data and established spectroscopic principles, offering a robust framework for researchers in drug development and chemical synthesis.
Introduction: The Significance of Isomeric Purity
2-((Nitrophenyl)amino)ethanol and its isomers are valuable building blocks in organic synthesis. The presence of hydroxyl, secondary amine, and nitro functionalities provides multiple avenues for chemical modification. However, the positional isomerism of the nitro group—ortho, meta, or para—dramatically influences the electron density distribution within the molecule, thereby altering its chemical behavior. Spectroscopic analysis is the cornerstone of confirming the identity and purity of a specific isomer, a critical step in any research or development pipeline.
Experimental Protocols: Ensuring Data Integrity
The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques. Adherence to these protocols is crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are fundamental for unambiguous structural elucidation.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse program was used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 5 seconds.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
Figure 1: General workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides critical information about the functional groups present in a molecule.
Methodology:
-
Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: Spectra were recorded on an FTIR spectrometer.
-
Data Acquisition: Data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and fragmentation patterns of the isomers.
Methodology:
-
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe.
-
Ionization: Electron ionization was performed at 70 eV.
-
Analysis: The resulting ions were analyzed using a quadrupole mass analyzer.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated systems of the molecules.
Methodology:
-
Sample Preparation: Dilute solutions of the compounds were prepared in ethanol.
-
Instrumentation: Spectra were recorded on a dual-beam UV-Vis spectrophotometer from 200 to 600 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) was determined for each isomer.
Comparative Spectroscopic Analysis
The position of the nitro group significantly influences the spectroscopic signatures of the three isomers.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers exhibit characteristic peaks for the O-H, N-H, and NO₂ functional groups. However, the precise positions of these and other peaks, particularly in the fingerprint region, can differ due to the electronic and steric environment of the functional groups.
| Functional Group | This compound (cm⁻¹) | 2-((3-Nitrophenyl)amino)ethanol (cm⁻¹) | 2-((4-Nitrophenyl)amino)ethanol (cm⁻¹) |
| O-H Stretch | ~3445 (broad) | ~3350 (broad) | ~3360 (broad) |
| N-H Stretch | ~3310 | ~3380 | ~3390 |
| C-H (Aromatic) | ~3055 | ~3100 | ~3110 |
| C-H (Aliphatic) | ~2940, ~2880 | ~2930, ~2860 | ~2925, ~2855 |
| NO₂ Asymmetric Stretch | ~1536 | ~1530 | ~1515 |
| NO₂ Symmetric Stretch | ~1327 | ~1350 | ~1340 |
| C-N Stretch | ~1282 | ~1290 | ~1310 |
| C-O Stretch | ~1050 | ~1060 | ~1070 |
Analysis:
-
O-H and N-H Stretching: The broad O-H stretch is indicative of hydrogen bonding. In the ortho isomer, intramolecular hydrogen bonding between the N-H proton and an oxygen of the nitro group is possible, which can affect the N-H stretching frequency.
-
NO₂ Stretching: The position of the nitro group stretching vibrations is sensitive to the electronic effects of the substituent's position. The para isomer, with its direct conjugation between the electron-donating amino group and the electron-withdrawing nitro group, shows a lower frequency for the asymmetric stretch compared to the ortho and meta isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the aromatic protons and carbons are highly diagnostic of the isomer.
¹H NMR Data (in CDCl₃, δ in ppm):
| Proton | This compound | 2-((3-Nitrophenyl)amino)ethanol | 2-((4-Nitrophenyl)amino)ethanol |
| Aromatic H | 8.18 (dd), 7.45 (ddd), 6.80 (dd), 6.65 (ddd) | 7.95 (t), 7.50 (dd), 7.25 (t), 6.90 (dd) | 8.10 (d), 6.70 (d) |
| -NH- | ~8.3 (broad s) | ~4.5 (broad s) | ~4.8 (broad s) |
| -CH₂-N- | ~3.50 (q) | ~3.40 (t) | ~3.45 (t) |
| -CH₂-O- | ~3.90 (t) | ~3.85 (t) | ~3.88 (t) |
| -OH | ~2.0 (broad s) | ~1.8 (broad s) | ~1.9 (broad s) |
¹³C NMR Data (in CDCl₃, δ in ppm):
| Carbon | This compound | 2-((3-Nitrophenyl)amino)ethanol | 2-((4-Nitrophenyl)amino)ethanol |
| C-NO₂ | ~136.0 | ~149.0 | ~138.0 |
| C-NH | ~145.0 | ~148.0 | ~152.0 |
| Aromatic C | ~133.0, ~127.0, ~116.0, ~114.0 | ~130.0, ~118.0, ~112.0, ~108.0 | ~126.0, ~112.0 |
| -CH₂-N- | ~46.0 | ~48.0 | ~47.0 |
| -CH₂-O- | ~61.0 | ~62.0 | ~61.5 |
Analysis:
-
Aromatic Region (¹H NMR): The splitting patterns and chemical shifts of the aromatic protons are unique for each isomer. The ortho isomer shows four distinct signals in the aromatic region due to the asymmetry. The para isomer exhibits a characteristic pair of doublets due to the symmetry of the substitution pattern. The meta isomer also shows four distinct aromatic signals, but with different coupling constants and chemical shifts compared to the ortho isomer.
-
Aromatic Region (¹³C NMR): The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the amino group (C-NH) are particularly diagnostic.
Figure 2: Diagnostic ¹H NMR aromatic region patterns.
Mass Spectrometry (MS)
All three isomers have the same molecular weight (182.18 g/mol ), and thus their mass spectra will show a molecular ion peak (M⁺) at m/z 182. The key to distinguishing the isomers lies in their fragmentation patterns.
| Ion | Proposed Fragment | This compound (m/z) | 2-((3-Nitrophenyl)amino)ethanol (m/z) | 2-((4-Nitrophenyl)amino)ethanol (m/z) |
| M⁺ | [C₈H₁₀N₂O₃]⁺ | 182 | 182 | 182 |
| M-18 | [M - H₂O]⁺ | 164 | 164 | 164 |
| M-30 | [M - NO]⁺ | 152 | 152 | 152 |
| M-45 | [M - CH₂OH]⁺ | 151 | 151 | 151 |
| M-46 | [M - NO₂]⁺ | 136 | 136 | 136 |
| - | [C₆H₄NO₂]⁺ | 122 | 122 | 122 |
| - | [C₆H₆N]⁺ | 92 | 92 | 92 |
Analysis:
-
Common Fragments: All isomers are expected to show common fragmentation pathways, such as the loss of water (M-18), loss of a nitro radical (M-30), loss of a hydroxymethyl radical (M-45), and loss of a nitro group (M-46).
-
Ortho Effect: The ortho isomer can exhibit unique fragmentation patterns due to the proximity of the aminoethanol and nitro groups. This can lead to intramolecular rearrangements and the formation of characteristic fragment ions that are less prominent or absent in the meta and para isomers. For instance, a more pronounced loss of water might be observed due to the potential for intramolecular hydrogen abstraction.
UV-Visible (UV-Vis) Spectroscopy
The position of the nitro group significantly affects the extent of conjugation and, therefore, the UV-Vis absorption spectrum. The λmax values are indicative of the energy required for π → π* transitions.
| Isomer | λmax (in Ethanol) |
| This compound | ~410 nm |
| 2-((3-Nitrophenyl)amino)ethanol | ~375 nm |
| 2-((4-Nitrophenyl)amino)ethanol | ~395 nm |
Analysis:
-
Para Isomer: The para isomer typically exhibits the longest wavelength of maximum absorption (λmax) due to the direct resonance conjugation between the electron-donating amino group and the electron-withdrawing nitro group. This extended conjugation lowers the energy gap for electronic transitions.
-
Ortho Isomer: The ortho isomer also shows a significant red-shift in its λmax. However, steric hindrance between the adjacent substituents can slightly disrupt the planarity of the molecule, leading to a λmax that may be slightly shorter than the para isomer.
-
Meta Isomer: In the meta isomer, there is no direct resonance between the amino and nitro groups. The electronic effects are primarily inductive, resulting in a less extended conjugated system and a λmax at a shorter wavelength compared to the ortho and para isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals a clear and consistent correlation between the position of the nitro group and the resulting spectral data. Each technique—IR, NMR, MS, and UV-Vis—provides a unique piece of the structural puzzle, and together they offer a powerful toolkit for the unambiguous identification and differentiation of these important chemical isomers. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic distinctions is paramount for ensuring the quality and efficacy of their work.
A Senior Application Scientist's Guide to Catalyst Performance in Aromatic Aminoethanol Synthesis
Topic: Performance Comparison of Different Catalysts for the Synthesis of 2-((2-Nitrophenyl)amino)ethanol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a valuable bifunctional molecule, serving as a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, incorporating a nitroaromatic ring, a secondary amine, and a primary alcohol, offers multiple reactive sites for constructing more complex molecular architectures. While its direct synthesis is well-established, the subsequent catalytic reduction of its nitro group to form 2-((2-aminophenyl)amino)ethanol is a critical transformation that unlocks its full potential as a precursor, particularly for heterocyclic compounds like benzimidazoles.
This guide provides a comprehensive analysis of the synthesis of the nitro intermediate and a detailed performance comparison of catalytic systems for the crucial subsequent reduction step. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide actionable experimental protocols to guide researchers in optimizing their synthetic strategies.
Primary Synthesis of the Nitro Intermediate: A Non-Catalytic Benchmark
The most direct and widely documented method for synthesizing this compound does not involve catalysis but rather a nucleophilic aromatic substitution (SNAr) reaction. This process serves as a reliable benchmark for producing the starting material required for subsequent catalytic studies.
The reaction proceeds by treating 1-chloro-2-nitrobenzene with an excess of 2-aminoethanol. The electron-withdrawing effect of the nitro group activates the ortho-position on the benzene ring, making it susceptible to nucleophilic attack by the amine.
Diagram: Synthesis Pathway
Caption: Two-stage synthesis of 2-((2-aminophenyl)amino)ethanol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
-
2-aminoethanol (116.3 g, 1.904 mol)
-
n-Butanol (400 mL)
-
Deionized water, Diethyl ether, Brine, Anhydrous sodium sulfate
Procedure:
-
Combine 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol within a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain this temperature for 6 hours.[2]
-
After cooling, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in deionized water and perform liquid-liquid extraction using diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent via rotary evaporation to yield the product, typically as an orange solid. The reported yield for this method is approximately 75%.[2]
Catalytic Reduction of the Nitro Group: A Comparative Performance Analysis
The reduction of the nitro group in this compound to an amine is the pivotal catalytic step. The choice of catalyst is critical and depends on factors such as cost, functional group tolerance, reaction conditions, and scalability. We will compare three major classes of catalysts: noble metals, Raney Nickel, and other non-noble transition metals.
Data Summary: Catalyst Performance in Nitroarene Reduction
The following table summarizes the performance of various catalysts for the reduction of nitroarenes, a representative transformation for the reaction of interest.
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Key Remarks |
| Noble Metals | |||||||
| 5% Pd/C[3] | H₂ (1 atm) | Methanol | 25 | 1 | >99 | >99 | High activity, excellent selectivity, industry standard. |
| 5% Pt/C[3] | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | >99 | Very active, may be less selective with other reducible groups. |
| Au/TiO₂[3][4] | H₂ (1 atm) | Toluene | 80 | 4 | >99 | >99 | Excellent for chemoselective reductions of substituted nitroarenes. |
| Raney® Nickel | |||||||
| Raney Ni[5] | H₂ (8.5 kg/cm ²) | Methanol | 80 | 1.4 | 100 | 98.7 | Cost-effective, highly active, requires alkali promoter for best results. Pyrophoric when dry.[6] |
| Non-Noble Metals | |||||||
| Fe/NH₄Cl[7] | H₂O/Ethanol | H₂O/Ethanol | Reflux | - | - | - | Inexpensive, classic "Béchamp reduction" conditions, generates iron oxide waste.[4] |
| Ni-based[4][8] | H₂ or H-donor | Various | Various | - | High | Good | Lower cost than noble metals, activity can be enhanced with promoters (e.g., Pt).[8] |
Noble Metal Catalysts (Pd, Pt, Au)
Expertise & Experience: Noble metal catalysts, particularly Palladium on Carbon (Pd/C), are the workhorses of hydrogenation chemistry.[9] Their high catalytic activity stems from their optimal d-band electronic structure, which allows for efficient adsorption and activation of both hydrogen and the nitro group.
-
Palladium (Pd/C): Universally regarded for its high activity and selectivity at low temperatures and pressures.[3] It is the go-to catalyst for clean, high-yield reductions. It is also effective in transfer hydrogenation formats, where a hydrogen donor like methanol or formic acid replaces H₂ gas, enhancing safety and operational simplicity.[7]
-
Platinum (Pt/C): Also highly active, but can sometimes be less selective than palladium, potentially leading to over-reduction of other functional groups or the aromatic ring under harsh conditions.
-
Gold (Au): Supported gold nanoparticles have emerged as exceptionally selective catalysts, particularly for substrates with other reducible functionalities (e.g., aldehydes, double bonds).[4] The unique activity is often attributed to the interface between the gold nanoparticles and the support material.[4]
Trustworthiness: Protocols using noble metal catalysts are highly reproducible. The primary drawback is cost, although catalyst loadings are typically low (0.5-5 mol%).
Raney® Nickel
Expertise & Experience: Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[6] It is a cost-effective and highly active alternative to noble metals, making it a frequent choice for industrial-scale reductions.[5][6]
Its high activity is due to the large, porous surface area and the hydrogen absorbed within its structure during activation.[6] However, its performance, particularly reaction rate, is significantly enhanced by the addition of a small amount of an alkali compound like sodium hydroxide.[5] This promoter likely helps to prevent the catalyst surface from being passivated by acidic byproducts.
Trustworthiness: Raney Nickel is a reliable and powerful reducing agent. However, it is pyrophoric when dry and must be handled as a slurry in water or a solvent, requiring specific safety protocols.[6] The catalyst's activity can degrade upon storage as it slowly reacts with the storage medium.[10]
Other Non-Noble Metal Catalysts (Fe, Co, Ni)
Expertise & Experience: The drive for more sustainable and economical processes has spurred research into catalysts based on earth-abundant metals like iron, cobalt, and nickel.[4][8] The classic Béchamp reduction, using iron in acidic media, was a historical cornerstone of aniline production but is less favored now due to the large amount of iron oxide sludge produced.[4]
Modern approaches focus on developing heterogeneous, high-surface-area catalysts (e.g., nickel nanoparticles on a carbon support) that offer improved activity and recyclability.[8] These systems often require more forcing conditions (higher temperature or pressure) than their noble metal counterparts but represent a significant cost saving.
Trustworthiness: The performance of these catalysts can be more variable and highly dependent on the specific preparation method. However, they offer a compelling economic advantage for large-scale syntheses where catalyst cost is a primary driver.
Catalyst Selection and Workflow
Diagram: Catalyst Screening Workflow
Caption: General workflow for selecting and optimizing a reduction catalyst.
Diagram: Decision-Making for Catalyst Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 10. US3139408A - Process for preparing raney nickel catalyst - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-((2-Nitrophenyl)amino)ethanol: An Analysis of Reported Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-Nitrophenyl)amino)ethanol, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs, is a molecule of significant interest in organic synthesis. Its preparation is a critical step in the development of more complex molecular architectures. This guide provides a comprehensive comparison of the most commonly reported synthetic routes to this compound, with a focus on reported yields, reaction conditions, and the underlying chemical principles. The objective is to furnish researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, cost, safety, and scalability.
The primary synthetic approach to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of an activated aryl halide with 2-aminoethanol. The electron-withdrawing nitro group in the ortho position to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. This guide will delve into variations of this fundamental reaction, presenting a comparative analysis of different solvent systems and catalysts.
Comparative Analysis of Synthetic Methodologies
Three primary methods for the synthesis of this compound are detailed and compared below. The selection of a particular method will depend on the desired balance between reaction yield, cost of reagents, reaction time, and safety considerations.
| Method | Starting Materials | Solvent | Catalyst/Base | Reported Yield | Reference |
| Method 1 | 1-Chloro-2-nitrobenzene, 2-Aminoethanol | n-Butanol | None | 75% | [1] |
| Method 2 | 1-Chloro-2-nitrobenzene, 2-Aminoethanol | Hexane | Sodium Fluoride | ~88% | [2] |
| Method 3 | 1-Chloro-2-nitrobenzene, 2-Aminoethanol | - | DBU | >75-90% (general) | [3][4] |
Method 1: Synthesis in n-Butanol
This widely cited method utilizes n-butanol as the solvent for the reaction between 1-chloro-2-nitrobenzene and an excess of 2-aminoethanol. The reaction proceeds at reflux temperature and provides a respectable yield of 75%.[1]
Causality of Experimental Choices:
-
n-Butanol: The choice of a high-boiling polar protic solvent like n-butanol facilitates the dissolution of the reactants and allows the reaction to be carried out at an elevated temperature, thereby increasing the reaction rate.
-
Excess 2-Aminoethanol: The use of a significant excess of 2-aminoethanol serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Method 2: Synthesis in Hexane with Sodium Fluoride
This alternative approach employs a non-polar solvent, hexane, in the presence of sodium fluoride. This method has been reported to produce a higher yield of approximately 88%.
Causality of Experimental Choices:
-
Hexane: The use of a non-polar solvent suggests a different reaction environment. It may influence the solubility of reactants and intermediates, potentially favoring the desired reaction pathway.
-
Sodium Fluoride: Sodium fluoride acts as a mild base and a source of fluoride ions. The fluoride ion is a good hydrogen bond acceptor and may play a role in activating the amino group of 2-aminoethanol, enhancing its nucleophilicity.
Method 3: DBU-Catalyzed Synthesis
The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base represents a more modern approach to facilitate the nucleophilic aromatic substitution. While a specific yield for this compound using this method is not explicitly reported, the general yields for the synthesis of N-substituted-2-nitroanilines are high, ranging from over 75% to 90%.[3][4]
Causality of Experimental Choices:
-
DBU: DBU is a strong, non-nucleophilic base that effectively deprotonates the amine, increasing its nucleophilicity without competing in the substitution reaction. This leads to cleaner reactions and potentially higher yields under milder conditions.
Experimental Protocols
Method 1: Synthesis in n-Butanol
Materials:
-
1-Chloro-2-nitrobenzene
-
2-Aminoethanol
-
n-Butanol
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene (e.g., 50.0 g, 0.317 mol) in n-butanol (e.g., 400 mL).[1]
-
Add a significant excess of 2-aminoethanol (e.g., 116.3 g, 1.904 mol) to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the n-butanol.
-
Take up the residue in deionized water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product as an orange solid.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Method 2: Synthesis in Hexane with Sodium Fluoride
Materials:
-
o-Chloronitrobenzene (1-Chloro-2-nitrobenzene)
-
Ethanolamine (2-Aminoethanol)
-
Hexane
-
Sodium Fluoride
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask, add o-chloronitrobenzene (e.g., 100 g), hexane (e.g., 450 g), and sodium fluoride (e.g., 10 g).[2]
-
Raise the temperature to 80 °C.[2]
-
Slowly add ethanolamine (e.g., 60 g) dropwise, maintaining the reaction temperature at 80 °C for 20 hours.[2]
-
Monitor the reaction by HPLC until the content of o-chloronitrobenzene is less than 3%.[2]
-
Upon completion, remove the solvent by distillation under reduced pressure, controlling the temperature at 90 °C.[2]
-
Add methanol and water to the residue to induce crystallization.[2]
-
Filter the resulting red crystalline powder, wash, and dry to obtain N-(2-nitrophenyl)ethanolamine.[2]
Method 3: DBU-Catalyzed Synthesis (General Procedure)
Materials:
-
2-Chloronitrobenzene
-
2-Aminoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate solvent (e.g., acetonitrile or DMF)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve 2-chloronitrobenzene and 2-aminoethanol in an appropriate solvent in a reaction flask.
-
Add DBU to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
General Synthetic Workflow
Caption: Synthetic routes to this compound.
Experimental Workflow for Purification
Caption: General recrystallization workflow for purification.
Conclusion and Future Outlook
The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 2-aminoethanol. This guide has presented a comparative analysis of three distinct methodologies, highlighting the impact of solvent and catalyst choice on the reaction yield. The method employing hexane and sodium fluoride appears to offer the highest reported yield, while the DBU-catalyzed approach presents a promising modern alternative with the potential for high efficiency under mild conditions.
The selection of a particular synthetic route will ultimately be guided by the specific requirements of the researcher, including desired yield, purity, cost constraints, and available equipment. Further optimization of these methods, particularly the DBU-catalyzed reaction, could lead to even more efficient and environmentally benign syntheses of this important chemical intermediate. Future research may also explore the use of microwave-assisted synthesis or phase-transfer catalysis to further improve reaction times and yields.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((2-Nitrophenyl)amino)ethanol
This document provides essential procedural guidance for the safe handling and disposal of 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple instruction to explain the chemical reasoning behind each critical step, ensuring a culture of safety and regulatory compliance within the laboratory. The procedures outlined are grounded in established safety protocols for handling hazardous aromatic nitro compounds.
Hazard Profile and Core Safety Imperatives
This compound is a hazardous chemical that requires careful management throughout its lifecycle, from handling to final disposal. Its hazard profile stems from the combined properties of the aromatic nitro group and the aminoethanol side chain. The primary source of detailed information should always be the manufacturer-provided Safety Data Sheet (SDS).
This compound must be unequivocally treated as hazardous waste.[1] Under no circumstances should it or its containers be disposed of via standard laboratory drains, as this can lead to severe environmental contamination and non-compliance with waste regulations.[1][2][3] Nitrophenols and related compounds are known pollutants due to their toxicity and persistence in soil and aquatic environments.[4]
Table 1: GHS Hazard Classification Summary for Structurally Related Compounds Note: This table summarizes typical classifications for related nitrophenyl and aminoethanol compounds. Always refer to the specific SDS for this compound.
| Hazard Category | GHS Classification | Key Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5][6][7] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[6] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6] |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6] |
| Aquatic Hazard | Acute & Chronic | H411: Toxic to aquatic life with long lasting effects.[7] |
The Cornerstone of Safe Disposal: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. This compound is incompatible with several classes of chemicals.[1]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Mixing with oxidizing agents can lead to highly exothermic and potentially explosive reactions.
-
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Can cause violent reactions.[3][8]
-
Strong Bases (e.g., Sodium Hydroxide): May lead to vigorous reactions.[3][8]
Therefore, the primary operational directive is to maintain a dedicated, clearly labeled hazardous waste stream solely for this compound and materials contaminated with it. Never mix this waste with other chemical streams unless compatibility has been explicitly verified.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling this compound, even for disposal, mandates the use of appropriate PPE to prevent exposure.[11]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.
-
Safety Goggles with Side Shields: Essential for protecting eyes from splashes.[1]
-
Laboratory Coat: Protects skin and personal clothing from contamination.[11]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a government-approved respirator (e.g., N100 or P3 type) is required.[11]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely, contained securely, and disposed of in compliance with environmental regulations.
Step 1: Waste Characterization and Collection
-
All materials, including the primary chemical, contaminated consumables (e.g., pipette tips, wipes), and spill cleanup debris, must be considered hazardous waste.[1]
-
Collect this waste at the point of generation in a designated, compatible container.[10]
Step 2: Container Selection and Management
-
Use a robust, leak-proof container with a secure, tight-fitting lid. The container material must be chemically resistant to this compound. High-density polyethylene (HDPE) is a suitable choice.
-
Never use a container that previously held an incompatible chemical. [9]
-
Ensure the container is stored in a well-ventilated area, such as a satellite accumulation area within a laboratory fume hood, away from heat or ignition sources.[2][12]
-
Keep the waste container closed at all times except when adding waste.[10]
Step 3: Labeling
-
Proper labeling is a legal requirement and crucial for safety. The label must be clear, legible, and permanently affixed to the container.
-
The label must include:
Step 4: Arrange for Professional Disposal
-
This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]
-
Follow your organization's specific procedures for requesting a waste pickup.[9][10] Do not attempt to treat or neutralize this chemical yourself unless you are following a validated and approved institutional procedure.
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If safe to do so, remove all sources of ignition.[8]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or diatomaceous earth to dike and absorb the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated soil into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. fishersci.com [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-NITROETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
